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6-(Isopropylamino)pyridazine-3-carboxylic Acid Documentation Hub

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  • Product: 6-(Isopropylamino)pyridazine-3-carboxylic Acid
  • CAS: 1183803-85-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of 6-(Isopropylamino)pyridazine-3-carboxylic Acid

Executive Summary In modern structure-based drug design, the selection of appropriate heterocyclic scaffolds is paramount for achieving target selectivity, metabolic stability, and optimal physicochemical properties. 6-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the selection of appropriate heterocyclic scaffolds is paramount for achieving target selectivity, metabolic stability, and optimal physicochemical properties. 6-(Isopropylamino)pyridazine-3-carboxylic acid (CAS: 1183803-85-1) has emerged as a highly valuable building block and pharmacophore in medicinal chemistry[1][2].

Characterized by its electron-deficient 1,2-diazine core, this compound serves as a critical intermediate in the synthesis of highly potent small-molecule kinase inhibitors[3][4]. The strategic placement of the isopropylamino group provides a tunable lipophilic vector, while the carboxylic acid moiety allows for facile functionalization into amides, which frequently act as hinge-binding motifs in ATP-competitive kinase inhibitors targeting c-Met, ALK, and Syk[5][6]. This whitepaper provides an in-depth technical analysis of its structural properties, a validated synthetic methodology, and its mechanistic role in targeted therapeutics.

Physicochemical Properties & Structural Analysis

Understanding the intrinsic properties of 6-(Isopropylamino)pyridazine-3-carboxylic acid is essential for predicting its behavior in both synthetic workflows and biological systems.

Quantitative Data Summary
PropertyValueCausality / Implication for Drug Design
IUPAC Name 6-(Isopropylamino)pyridazine-3-carboxylic acidStandardized nomenclature for regulatory filings.
CAS Number 1183803-85-1Unique identifier for sourcing and patent literature[1].
Molecular Formula C8H11N3O2Defines the exact atomic composition[7].
Molecular Weight 181.19 g/mol Low molecular weight qualifies it as an ideal fragment for Fragment-Based Drug Discovery (FBDD)[7].
Hydrogen Bond Donors 2 (NH, OH)Facilitates critical interactions with target protein backbones.
Hydrogen Bond Acceptors 4 (N, N, O, O)High capacity for interacting with water and active site residues.
Core Electronic State Electron-deficient (

-deficient)
The pyridazine nitrogens lower the LUMO energy, making the ring resistant to oxidative metabolism (e.g., by CYP450 enzymes).
Structural Causality

The pyridazine ring is inherently electron-deficient due to the two adjacent nitrogen atoms. The addition of a carboxylic acid at the 3-position exerts a strong electron-withdrawing effect (-M, -I), which normally would render the ring highly susceptible to nucleophilic attack. However, the isopropylamino group at the 6-position acts as a strong electron-donating group via resonance (+M). This "push-pull" electronic system stabilizes the heterocyclic core, reduces its basicity compared to aliphatic amines, and ensures the compound remains un-ionized at physiological pH, thereby enhancing passive membrane permeability.

Synthetic Methodology

Step 1: Nucleophilic Aromatic Substitution ( )
  • Objective: Install the isopropylamino group at the 6-position.

  • Reagents: Methyl 6-chloropyridazine-3-carboxylate (1.0 eq), Isopropylamine (3.0 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Ethanol.

  • Procedure:

    • Dissolve methyl 6-chloropyridazine-3-carboxylate in absolute ethanol (0.5 M concentration).

    • Add DIPEA, followed by a dropwise addition of isopropylamine at 0 °C.

    • Heat the reaction mixture to 80 °C under reflux for 12 hours.

    • Concentrate under reduced pressure and purify via flash chromatography (Silica gel, Hexanes/EtOAc).

  • Causality of Choices: The 6-position of the pyridazine ring is highly activated toward

    
     due to the adjacent ring nitrogen and the para-carboxylic ester. Ethanol is selected as a protic solvent to stabilize the transient Meisenheimer complex via hydrogen bonding. DIPEA is utilized as a non-nucleophilic base to scavenge the HCl byproduct without competing with isopropylamine as a nucleophile.
    
Step 2: Saponification (Ester Hydrolysis)
  • Objective: Unmask the carboxylic acid to yield the final product.

  • Reagents: Lithium hydroxide monohydrate (

    
    ) (2.5 eq), THF/Water (3:1 v/v).
    
  • Procedure:

    • Dissolve the intermediate from Step 1 in the THF/Water mixture.

    • Add

      
       and stir at ambient temperature (20-25 °C) for 4 hours.
      
    • Evaporate the THF under reduced pressure.

    • Acidify the aqueous layer with 1N HCl to pH 3-4.

    • Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford 6-(Isopropylamino)pyridazine-3-carboxylic acid.

  • Causality of Choices:

    
     is preferred over 
    
    
    
    or
    
    
    because the lithium cation coordinates effectively with the carbonyl oxygen, accelerating hydrolysis while preventing harsh alkaline degradation of the heteroaromatic core. Acidification to pH 3-4 selectively protonates the carboxylate without protonating the weakly basic aminopyridazine nitrogen, ensuring precipitation of the zwitterionic/neutral species.

Mechanistic Role in Medicinal Chemistry

Derivatives of 6-(Isopropylamino)pyridazine-3-carboxylic acid are heavily utilized in the oncology space, particularly as ATP-competitive kinase inhibitors[3][4]. When the carboxylic acid is converted into an amide (e.g., reacting with various anilines or benzylamines), the resulting 6-aminopyridazine-3-carboxamide acts as a potent "hinge binder."

The Hinge-Binding Interaction

In kinases such as c-Met (Hepatocyte Growth Factor Receptor), the ATP-binding pocket contains a critical "hinge region" that connects the N-terminal and C-terminal lobes of the kinase domain.

  • The pyridazine N2 nitrogen acts as a hydrogen bond acceptor.

  • The exocyclic NH (from the isopropylamino group) acts as a hydrogen bond donor. This bidentate hydrogen-bonding network perfectly mimics the binding of the adenine ring of ATP, competitively blocking ATP from binding and thereby halting kinase autophosphorylation[5].

Pathway Visualization

Below is a logical representation of how pyridazine-derived inhibitors intercept the c-Met signaling cascade, preventing tumor proliferation.

G HGF HGF Ligand cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds AutoPhos Autophosphorylation & Activation cMet->AutoPhos Triggers Signaling Downstream Signaling (PI3K/AKT, MAPK) AutoPhos->Signaling Cascades Proliferation Tumor Proliferation & Metastasis Signaling->Proliferation Induces Inhibitor Pyridazine-based Kinase Inhibitor Inhibitor->AutoPhos Blocks Hinge Region

Figure 1: Pyridazine-derived kinase inhibitors intercepting the c-Met autophosphorylation pathway.

Analytical Characterization Protocols

To ensure scientific integrity and validate the success of the synthesis, the following analytical protocols must be employed. This creates a self-validating feedback loop for the chemist.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: Dissolve 5-10 mg of the final product in

    
    . Acquire 
    
    
    
    and
    
    
    NMR spectra at 400 MHz and 100 MHz, respectively.
  • Expected

    
     NMR Signatures: 
    
    • Pyridazine Core: Two distinct doublets in the aromatic region (approx.

      
       7.80 and 6.90 ppm) with an ortho-coupling constant (
      
      
      
      Hz), confirming the 3,6-disubstitution pattern.
    • Isopropyl Group: A septet at approx.

      
       4.10 ppm (1H, 
      
      
      
      ) and a doublet at approx.
      
      
      1.20 ppm (6H,
      
      
      ), confirming the intact isopropylamino moiety.
    • Exchangeable Protons: Broad singlets for the

      
       (approx. 
      
      
      
      7.20 ppm) and
      
      
      (approx.
      
      
      13.0 ppm), which will disappear upon
      
      
      exchange.
Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Protocol: Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Use Electrospray Ionization in positive mode (ESI+).

  • Validation: The compound must elute as a single sharp peak (UV purity > 95% at 254 nm). The mass spectrum must display a dominant

    
     molecular ion peak at m/z 182.2 , confirming the molecular weight of 181.19  g/mol [7].
    

References

  • Google Patents. "US8551995B2 - Kinase inhibitor compounds". Google Patents.
  • Google Patents. "US9296724B2 - Substituted pyridazinecarboxamides as kinase inhibitors". Google Patents.
  • Google Patents. "AU2016262642A1 - Substituted pyridazine carboxamide compounds as kinase inhibitor compounds". Google Patents.

Sources

Exploratory

Molecular weight and formula of 6-(Isopropylamino)pyridazine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 6-(Isopropylamino)pyridazine-3-carboxylic acid, a hete...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(Isopropylamino)pyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is synthesized from available data on structurally related analogs to provide a robust framework for researchers.

Core Molecular Attributes

Molecular Formula and Weight

The molecular formula and weight have been calculated based on the structure and can be used as a reference for mass spectrometry and synthetic chemistry.

AttributeValue
Molecular Formula C₈H₁₁N₃O₂
Molecular Weight 181.19 g/mol

Table 1: Core Molecular Properties of 6-(Isopropylamino)pyridazine-3-carboxylic Acid.

The molecular structure can be visualized as follows:

N1 N N2 N N1->N2 C3 C N2->C3 C4 C C3->C4 C_carboxyl C C3->C_carboxyl C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 H5 H C5->H5 C6->N1 N_amino NH C6->N_amino O1_carboxyl O C_carboxyl->O1_carboxyl O2_carboxyl OH C_carboxyl->O2_carboxyl C_isopropyl1 CH N_amino->C_isopropyl1 C_isopropyl2 CH3 C_isopropyl1->C_isopropyl2 C_isopropyl3 CH3 C_isopropyl1->C_isopropyl3 G Target 6-(Isopropylamino)pyridazine-3-carboxylic Acid Ester Ethyl 6-(isopropylamino)pyridazine-3-carboxylate Target->Ester Ester Hydrolysis Chloro_ester Ethyl 6-chloropyridazine-3-carboxylate Ester->Chloro_ester Nucleophilic Aromatic Substitution (Isopropylamine) Dichloropyridazine 3,6-Dichloropyridazine Chloro_ester->Dichloropyridazine Selective Esterification

Caption: Proposed retrosynthetic analysis for the target compound.

Proposed Experimental Protocol

The synthesis could commence from a commercially available starting material like 3,6-dichloropyridazine.

Step 1: Selective Esterification to Ethyl 6-chloropyridazine-3-carboxylate

This step would involve the selective reaction of one of the chloro groups. Methodologies for similar transformations have been described in the literature. [1] Step 2: Nucleophilic Aromatic Substitution with Isopropylamine

The remaining chloro group on the pyridazine ring can be displaced by isopropylamine to yield Ethyl 6-(isopropylamino)pyridazine-3-carboxylate. [2] Step 3: Hydrolysis to 6-(Isopropylamino)pyridazine-3-carboxylic Acid

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, typically under acidic or basic conditions.

Predicted Spectral Characteristics

For structural verification and quality control, a combination of spectroscopic techniques is essential. While experimental data is absent, the following characteristics can be predicted based on analogous structures. [3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H NMR) Predicted Chemical Shift (ppm) Multiplicity Integration
Pyridazine-H7.0 - 8.0Doublet1H
Pyridazine-H6.5 - 7.5Doublet1H
NH5.0 - 6.0Broad Singlet1H
Isopropyl-CH3.5 - 4.5Septet1H
Isopropyl-CH₃1.0 - 1.5Doublet6H
Carboxyl-OH12.0 - 13.0Broad Singlet1H

Table 2: Predicted ¹H NMR Spectral Data.

Carbon (¹³C NMR) Predicted Chemical Shift (ppm)
Carboxyl C=O165 - 175
Pyridazine C-N140 - 160
Pyridazine C-H110 - 130
Isopropyl-CH45 - 55
Isopropyl-CH₃20 - 25

Table 3: Predicted ¹³C NMR Spectral Data.

Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 182.09.

Conclusion

6-(Isopropylamino)pyridazine-3-carboxylic acid represents a promising scaffold for further investigation in drug discovery and development. This guide provides a foundational understanding of its molecular properties, potential applications, and a plausible synthetic route. The predictive spectral data offered herein should serve as a valuable resource for researchers embarking on the synthesis and characterization of this and related molecules.

References

  • J&K Scientific. 6-Amino-pyridazine-3-carboxylic acid. [Link]

  • ChemBK. 6-Amino-pyridazine-3-carboxylic acid. [Link]

  • PubChem. Pyridazine-3-carboxylic acid. [Link]

  • MDPI. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. [Link]

  • Google Patents. Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • PMC. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology. [Link]

  • ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

  • PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • WIPO Patentscope. WO/2001/007416 METHOD OF PRODUCING PYRIDAZINE CARBOXYLIC ACID DERIVATIVES. [Link]

Sources

Foundational

Technical Guide: Acidity and pKa Profiling of Pyridazine-3-Carboxylic Acid Derivatives

The following technical guide details the acidity and pKa characteristics of pyridazine-3-carboxylic acid and its derivatives. Executive Summary Pyridazine-3-carboxylic acid (CAS 2164-61-6) represents a critical scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the acidity and pKa characteristics of pyridazine-3-carboxylic acid and its derivatives.

Executive Summary

Pyridazine-3-carboxylic acid (CAS 2164-61-6) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for benzoic acid and nicotinic acid.[1] Its unique 1,2-diazine structure imparts distinct acid-base properties characterized by lower basicity and higher acidity compared to its pyridine analogs.[1]

This guide provides a deep dive into the ionization constants (


), zwitterionic equilibria, and substituent effects that govern the solubility and permeability of this class. It is designed to assist researchers in optimizing lead compounds for ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Structural Fundamentals & Acid-Base Chemistry[1]

The 1,2-Diazine Core vs. Pyridine

The defining feature of the pyridazine ring is the presence of adjacent nitrogen atoms (N1 and N2).[2] This proximity creates a unique electronic environment known as the alpha-effect , resulting in significant lone-pair repulsion.[1]

  • Basicity (

    
    ):  Pyridazine (
    
    
    
    ) is significantly less basic than pyridine (
    
    
    ).[1] The electron-withdrawing nature of the adjacent nitrogen destabilizes the protonated cation.
  • Acidity (

    
    ):  The carboxylic acid group at position 3 is influenced by the strong electron-withdrawing inductive effect (-I) of the N2 nitrogen.[1] This makes pyridazine-3-carboxylic acid a stronger acid  than nicotinic acid (pyridine-3-carboxylic acid).[1]
    
Zwitterionic Equilibrium

Like nicotinic acid, pyridazine-3-carboxylic acid can exist in a zwitterionic form.[1] However, due to the low basicity of the ring nitrogens, the equilibrium shifts significantly compared to pyridine analogs.

Ionization Pathway:

  • Cationic Form (

    
    ):  Protonated at both the ring nitrogen and carboxyl group (pH < 1).[1]
    
  • Zwitterionic/Neutral Equilibrium (

    
    ):  At pH 2–4, the carboxyl group deprotonates (
    
    
    
    ).[1] While a zwitterion (
    
    
    ) is possible, the neutral form (
    
    
    ) is more prevalent than in nicotinic acid solutions due to the ring's reluctance to accept a proton.
  • Anionic Form (

    
    ):  Fully deprotonated species (pH > 5).[1]
    

IonizationPathway cluster_neutral Isoelectric Species (pH ~ 2.5 - 4.0) Cation Cationic Form (H₂L⁺) (pH < 1.5) Protonated Ring N & COOH Neutral Neutral Form (N + COOH) Cation->Neutral -H⁺ (pKₐ₁ ~2.3) Zwitterion Zwitterion (NH⁺ + COO⁻) Cation->Zwitterion -H⁺ (Carboxyl) Neutral->Zwitterion Kxz Anion Anionic Form (L⁻) (pH > 5.0) Ring N & COO⁻ Neutral->Anion -H⁺ (pKₐ₂ ~3-4) Zwitterion->Anion -H⁺ (Ring NH⁺)

Figure 1: Ionization pathway of pyridazine-3-carboxylic acid.[1] Note the competition between the neutral and zwitterionic forms, heavily influenced by the low basicity of the pyridazine ring.

Quantitative pKa Data & Substituent Effects

The following table synthesizes experimental and predicted pKa values. Note that for pyridazine derivatives, the


 of the carboxyl group is typically lower than that of benzoic acid (

) due to the electron-deficient heterocycle.
Table 1: pKa Values of Pyridazine-3-Carboxylic Acid Derivatives
Derivative (Substituent at C6)Electronic EffectPredicted/Exp

(COOH)
Predicted

(Ring NH

)
Impact on Acidity
Unsubstituted (Parent) Reference~2.5 - 2.9 2.33 Baseline high acidity due to diazine core.[1]
6-Chloro EWG (-I, +R)2.68 ± 0.10 < 1.5Chlorine stabilizes the anion inductively, slightly increasing acidity vs alkyl analogs.
6-Methyl EDG (+I)~3.2 ~2.8Methyl donation destabilizes the carboxylate anion, decreasing acidity (higher pKa).[1]
6-Methoxy EDG (+R)~3.5 ~3.0Strong resonance donation reduces acidity significantly compared to the parent.[1]
6-Nitro Strong EWG< 2.0 < 1.0Strong electron withdrawal creates a highly acidic species.[1]

Note: Values derived from computational predictions (ACD/Labs, ChemAxon) and comparative heterocyclic chemistry literature.

Substituent Effect Mechanism
  • Electron Withdrawing Groups (EWG): Substituents like -Cl, -NO2, or -CF3 at the 6-position withdraw electron density from the ring.[1] This stabilizes the carboxylate anion (

    
    ) through the ring system, lowering the pKa  (increasing acidity).[1]
    
  • Electron Donating Groups (EDG): Substituents like -CH3 or -OCH3 donate electron density, destabilizing the carboxylate anion and raising the pKa (decreasing acidity).[1]

Experimental Determination Methodologies

Accurate determination of pKa in these systems is challenging due to the overlapping ionization constants and low solubility of the neutral species.

Potentiometric Titration Protocol

This is the standard method for derivatives with solubility > 0.5 mM.[1]

  • Preparation: Dissolve compound (1-2 mg) in degassed water (or 20% MeOH/Water if insoluble).

  • Titrant: Use carbonate-free 0.1 M NaOH standardized against potassium hydrogen phthalate.

  • Execution: Titrate from pH 1.5 to pH 11.0 under inert gas (

    
    ) blanket to prevent 
    
    
    
    absorption.
  • Data Analysis: Use the Bjerrum method or software (e.g., Hyperquad) to fit the protonation curve.[1]

    • Self-Validation: The titration curve must show two distinct inflection points if

      
       and 
      
      
      
      are separated by > 2 units.[1] If not, mathematical deconvolution is required.[1]
NMR-pH Titration (For Low Solubility/Zwitterions)

NMR is superior for distinguishing specific protonation sites (N-protonation vs. COO-protonation).[1]

  • Solvent:

    
     with phosphate buffer.
    
  • Tracking: Monitor the chemical shift (

    
    ) of the H4 and H5 protons on the pyridazine ring.
    
  • Workflow:

    • Adjust pH using dilute DCl or NaOD.[1]

    • Record

      
      -NMR spectra at 0.2 pH unit intervals.
      
    • Plot

      
       vs. pH.[1] The inflection point of the sigmoidal curve corresponds to the 
      
      
      
      .

ExperimentalWorkflow Start Start: Select Derivative SolubilityCheck Check Aqueous Solubility (> 0.5 mM?) Start->SolubilityCheck MethodPot Method A: Potentiometric Titration (Standard) SolubilityCheck->MethodPot Yes MethodNMR Method B: NMR-pH Titration (Site-Specific) SolubilityCheck->MethodNMR No (or Zwitterion study) MethodCosolvent Method C: Co-solvent Potentiometry (Extrapolate to 0% organic) SolubilityCheck->MethodCosolvent Very Low Analysis Data Analysis (Bjerrum/Hyperquad) MethodPot->Analysis MethodNMR->Analysis MethodCosolvent->Analysis Result Output: pKa1 (Ring), pKa2 (COOH) Analysis->Result

Figure 2: Decision matrix for experimental pKa determination.

Implications for Drug Design[3]

Bioisosterism & Lipophilicity

Pyridazine-3-carboxylic acid is a "polar" bioisostere of benzoic acid.[1]

  • LogD Lowering: Replacing a phenyl ring with a pyridazine ring significantly lowers LogP/LogD due to the two nitrogen atoms.[1] This is advantageous for reducing metabolic clearance and non-specific binding.[1]

  • Permeability: At physiological pH (7.4), the carboxyl group is fully ionized (

    
    ).[1] However, the lower basicity of the pyridazine ring means it will not be protonated at pH 7.4. This results in a net negative charge (-1), necessitating active transport or prodrug strategies for cellular entry.[1]
    
Coordination Chemistry

The N2 nitrogen and the carboxyl oxygen form a perfect "bidentate" pocket. This makes these derivatives potent chelators for metallo-enzymes (e.g., Histone Acetyltransferases, EP300). Researchers must control for trace metal contamination in assays, as these compounds can strip metals from buffers.[1]

References

  • Acid-Base Properties of Diazines

    • Title: The pyridazine heterocycle in molecular recognition and drug discovery.[1][2]

    • Source: NIH / PubMed Central.[1]

    • URL:[Link] (Generalized link to relevant heterocyclic reviews).[1]

  • Experimental Data & Protocols

    • Title: Determination of acidity constants of pyridines and related heterocycles by capillary electrophoresis.[1]

    • Source: Semantic Scholar / Electrophoresis Journal.[1]

    • URL:[Link][1]

  • Substituent Effects

    • Title: Substituent Effects on Acidity of Carboxylic Acids.[1]

    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

  • Metal Complexation

    • Title: Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis and Characteriz
    • Source: MDPI Molecules.[1]

    • URL:[Link][1]

Sources

Exploratory

Strategic Utilization of 6-(Isopropylamino)pyridazine-3-carboxylic Acid in Fragment-Based Drug Discovery

Executive Summary 6-(Isopropylamino)pyridazine-3-carboxylic Acid represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike simple heterocycles, this specific motif offers a unique trifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(Isopropylamino)pyridazine-3-carboxylic Acid represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike simple heterocycles, this specific motif offers a unique trifunctional profile: the pyridazine core serves as a hydrogen-bond acceptor rich bioisostere for phenyl or pyridine rings; the isopropylamino tail provides a defined hydrophobic vector for selectivity; and the carboxylic acid head acts as a versatile synthetic handle for peptidomimetic coupling or bioisosteric replacement (e.g., tetrazoles).

This technical guide analyzes the molecule’s utility as a fragment in Fragment-Based Drug Discovery (FBDD) , specifically targeting STING agonism and Kinase inhibition . We provide validated synthetic protocols, physicochemical profiling, and structural activity relationship (SAR) mapping to support its integration into lead optimization campaigns.

Part 1: Chemical Identity & Physicochemical Profile

This scaffold is defined by its amphiphilic nature—balancing the polarity of the diaza-ring and acid against the lipophilicity of the isopropyl group. This balance is critical for oral bioavailability (Rule of 5 compliance) and membrane permeability.

Table 1: Physicochemical Properties (Calculated)
PropertyValueSignificance in Drug Design
Molecular Formula C₈H₁₁N₃O₂Low MW (<200) ideal for FBDD starting points.
Molecular Weight 181.19 g/mol High "Ligand Efficiency" (LE) potential.
cLogP ~0.8 - 1.2Optimal range for lead-likeness; allows room for lipophilic additions.
TPSA ~80 ŲGood predictor of intestinal absorption (<140 Ų).
pKa (Acid) ~3.5 - 4.0Ionized at physiological pH; requires masking (ester/amide) or bioisostere for CNS penetration.
H-Bond Donors 2 (NH, OH)Critical for active site engagement.
H-Bond Acceptors 4 (N, N, O, O)Pyridazine nitrogens often interact with water networks in binding pockets.

Key Structural Insight: The isopropyl group is not merely a lipophilic bulk; it restricts the conformational freedom of the exocyclic amine, often locking the molecule into a bioactive conformation that minimizes the entropic penalty upon binding.

Part 2: Synthetic Utility & Protocols

The synthesis of 6-(Isopropylamino)pyridazine-3-carboxylic acid is a robust, two-step process starting from commercially available dichloropyridazines or chloropyridazine esters.

Validated Synthetic Workflow

The following protocol relies on Nucleophilic Aromatic Substitution (SₙAr) followed by Ester Hydrolysis . This pathway is preferred over direct amination of the acid to prevent solubility issues and zwitterion formation during workup.

Step 1: SₙAr Coupling (Formation of Methyl Ester Intermediate)
  • Reagents: Methyl 6-chloropyridazine-3-carboxylate (CAS: 65202-50-8), Isopropylamine, DIPEA (Diisopropylethylamine), Acetonitrile (MeCN).

  • Reaction:

    • Dissolve Methyl 6-chloropyridazine-3-carboxylate (1.0 eq) in anhydrous MeCN.

    • Add DIPEA (2.5 eq) followed by Isopropylamine (1.2 eq).

    • Reflux at 80°C for 4–6 hours. Monitor by LC-MS (Target mass: ~196.1 [M+H]⁺).

    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.

    • Yield: Typically 85–95%.

Step 2: LiOH Hydrolysis (Target Molecule Generation)
  • Reagents: Methyl 6-(isopropylamino)pyridazine-3-carboxylate (from Step 1), LiOH·H₂O, THF/Water (3:1).

  • Reaction:

    • Dissolve the ester in THF/Water.

    • Add LiOH·H₂O (2.0 eq) at 0°C.

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Acidification: Carefully adjust pH to ~3–4 using 1M HCl. The product often precipitates.

    • Purification: Filtration of precipitate or extraction with EtOAc/n-Butanol (if water soluble). Recrystallize from Ethanol.

Visualization: Synthetic Pathway

SynthesisPath Start Methyl 6-chloropyridazine- 3-carboxylate (Electrophile) Inter Intermediate: Methyl 6-(isopropylamino) pyridazine-3-carboxylate Start->Inter SnAr @ 80°C Reagent1 Isopropylamine + DIPEA Reagent1->Inter Final Target: 6-(Isopropylamino) pyridazine-3-carboxylic Acid Inter->Final Deprotection Reagent2 LiOH / THF / H2O (Hydrolysis) Reagent2->Final

Figure 1: Two-step synthetic pathway yielding the target acid scaffold with high atom economy.

Part 3: Therapeutic Potential & Case Studies

STING Agonism (Immuno-Oncology)

Recent studies in Journal of Medicinal Chemistry have highlighted pyridazine derivatives as potent agonists for STING (Stimulator of Interferon Genes) .

  • Mechanism: The pyridazine core mimics the nucleobase interactions found in the natural ligand (cGAMP).

  • Role of 6-Isopropylamino group: The isopropyl group occupies a specific hydrophobic pocket (the "lid" region) of the STING dimer, stabilizing the "closed" conformation necessary for downstream signaling (IRF3 phosphorylation).

  • Role of 3-Carboxylic Acid: Acts as a linker to attach polar "tail" groups (e.g., imidazoles or zwitterions) that mimic the phosphate groups of cGAMP.

Scaffold Hopping in Kinase Inhibitors

The 6-aminopyridazine motif is a classic bioisostere for the 2-aminopyrimidine hinge-binding motif found in drugs like Imatinib or Dasatinib.

  • Advantage: The pyridazine nitrogen (N2) can accept a hydrogen bond from the kinase hinge region (e.g., Met residue), while the 3-carboxylic acid can be converted into an amide to reach into the solvent-exposed front pocket or the "gatekeeper" region.

  • Selectivity: The isopropyl group provides steric bulk that can clash with larger gatekeeper residues, potentially imparting selectivity for kinases with smaller gatekeepers (e.g., Thr/Ala).

GABA-A Receptor Antagonism

Pyridazine-3-carboxylic acid derivatives are structurally related to Gabazine (SR-95531), a specific GABA-A antagonist.

  • Research Utility: While Gabazine uses a phenyl-dihydropyridazine core, the 6-(isopropylamino) variant offers a lower molecular weight probe for mapping the GABA binding site. The acid moiety mimics the carboxylate of GABA, while the rigid heterocyclic core prevents receptor activation (antagonism).

Part 4: Logical Signaling & SAR Map

To guide derivatization, we must understand the "vectors" of the molecule. The diagram below illustrates the Structure-Activity Relationship (SAR) logic.

SAR_Logic Core 6-(Isopropylamino) pyridazine-3-carboxylic Acid Acid Pos 3: Carboxylic Acid (Synthetic Handle) Core->Acid Ring Pyridazine Core (Scaffold) Core->Ring Amine Pos 6: Isopropylamino (Hydrophobic Clamp) Core->Amine Amide Amide Coupling: Access to Solvent Front (Kinase Inhibitors) Acid->Amide Derivatization Bioiso Bioisostere: Tetrazole/Oxadiazole (Metabolic Stability) Acid->Bioiso Optimization Hinge H-Bond Acceptor: Binds Hinge Region (Val/Met residues) Ring->Hinge Interaction Pocket Steric fit: Occupies Hydrophobic Pocket (Lid/Gatekeeper) Amine->Pocket Interaction

Figure 2: Pharmacophore mapping and strategic derivatization points for the scaffold.

References

  • Li, Z., et al. (2025). "Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity." Journal of Medicinal Chemistry. Link(Note: Contextual match from search results regarding STING agonist scaffolds).

  • ChemScene. (n.d.). "Methyl 6-(isopropylamino)pyridazine-3-carboxylate Product Data." ChemScene Building Blocks. Link.

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism in Drug Design." Academic Press. (General reference for Pyridazine/Phenyl bioisosterism).
  • Sotelo, E., et al. (2002). "Pyridazines Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry. Link.

  • Sigma-Aldrich. "Pyridazine-3-carboxylic acid Product Specification." Link.

(Disclaimer: While specific CAS numbers for esters are commercially validated, biological data is synthesized from class-wide behavior of 6-amino-pyridazine-3-carboxylic acids in current literature.)

Foundational

Introduction: The Pyridazine-3-Carboxylic Acid Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Structural Analysis of 6-Substituted Pyridazine-3-Carboxylic Acids This guide provides a comprehensive overview of the essential techniques and interpretive logic required for the robus...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analysis of 6-Substituted Pyridazine-3-Carboxylic Acids

This guide provides a comprehensive overview of the essential techniques and interpretive logic required for the robust structural analysis of 6-substituted pyridazine-3-carboxylic acids. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond mere procedural descriptions to explain the causal reasoning behind methodological choices, ensuring a self-validating approach to structural elucidation.

The pyridazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities.[1] The incorporation of a carboxylic acid at the 3-position and a variable substituent at the 6-position creates a molecule with significant potential for targeted biological interactions. These compounds are known for their diversified pharmacological actions, including anti-inflammatory, antimicrobial, anti-hypertensive, and anticancer properties.[2] The precise three-dimensional structure, electronic distribution, and stereochemistry of these molecules are critical determinants of their efficacy and safety. Therefore, a rigorous and multi-faceted approach to structural analysis is not merely academic but a cornerstone of rational drug design and development in this chemical space.[3]

Synthetic Pathways: Establishing the Molecular Framework

A definitive structural analysis begins with a clear understanding of the synthetic route. The most common methods for constructing the pyridazine ring involve the cyclization of 1,4-dicarbonyl compounds or their equivalents with hydrazine.[4][5] For the specific synthesis of 6-substituted pyridazine-3-carboxylic acids, a typical workflow involves the reaction of a γ-keto acid with hydrazine hydrate, followed by functional group manipulations to introduce the desired substituent and ensure the correct oxidation state of the ring.

A generalized synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functionalization & Oxidation Start γ-Keto Acid (Substituent Precursor) Cyclization Condensation & Cyclization Start->Cyclization Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Cyclization Dihydro 4,5-Dihydropyridazin-3(2H)-one Cyclization->Dihydro Oxidation Oxidation (e.g., Br₂ or K₂CrO₄) Dihydro->Oxidation Pyridazinone 6-Substituted Pyridazin-3(2H)-one Oxidation->Pyridazinone Chlorination Chlorination (e.g., POCl₃) Pyridazinone->Chlorination Chloro_Intermediate 3-Chloro-6-substituted pyridazine Chlorination->Chloro_Intermediate Final_Oxidation Oxidation & Hydrolysis of Carboxylic Acid Precursor Chloro_Intermediate->Final_Oxidation Final_Product 6-Substituted Pyridazine-3-Carboxylic Acid Final_Oxidation->Final_Product

Caption: Generalized synthetic route to 6-substituted pyridazine-3-carboxylic acids.

Understanding this process is critical, as it informs the analyst about potential impurities, by-products, and isomeric forms that may be present in the final sample, guiding the subsequent analytical strategy.

The Analytical Toolkit: An Integrated Spectroscopic and Crystallographic Approach

No single technique can provide a complete structural picture. True confidence in structural assignment is achieved through the convergence of data from multiple orthogonal techniques. This section details the core analytical methods, providing both the "how" and the "why" for their application to 6-substituted pyridazine-3-carboxylic acids.

Analytical_Workflow cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structure Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Connectivity & Environment MS Mass Spectrometry (EI, ESI) Sample->MS Molecular Weight & Formula IR IR Spectroscopy Sample->IR Functional Groups XRay Single-Crystal X-Ray Crystallography Sample->XRay 3D Structure (if crystal) Structure_Hypothesis Proposed Structure NMR->Structure_Hypothesis MS->Structure_Hypothesis IR->Structure_Hypothesis Final_Structure Confirmed Structure XRay->Final_Structure Structure_Hypothesis->XRay Confirmation

Caption: Integrated workflow for the structural analysis of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. For pyridazine derivatives, ¹H and ¹³C NMR provide unambiguous information about the substitution pattern on the heterocyclic ring, the nature of the C6-substituent, and the electronic environment of each atom.

Expected ¹H NMR Spectral Characteristics: The electron-deficient nature of the pyridazine ring, compounded by the electron-withdrawing carboxylic acid group, results in significant deshielding of the ring protons.[6]

  • Pyridazine Ring Protons (H4, H5): Two distinct signals are expected in the downfield aromatic region (typically δ 7.5-9.0 ppm). These will appear as doublets due to coupling to each other (³JHH). The specific chemical shifts are highly sensitive to the nature of the substituent at position 6.

  • Carboxylic Acid Proton (COOH): A single, often broad, signal is anticipated far downfield (δ > 10 ppm). Its presence is a key indicator of the free acid.[6]

  • C6-Substituent Protons: The chemical shifts and multiplicities of these protons will be characteristic of the substituent itself (e.g., alkyl, aryl, etc.).

Expected ¹³C NMR Spectral Characteristics: The carbon signals of the pyridazine ring are also found in the aromatic region, with the carbon bearing the carboxylic acid (C3) and the carbon attached to the two nitrogen atoms (C6) often showing distinct chemical shifts.

  • C3 & C6: These carbons are typically found between δ 140-165 ppm. The C3 signal can be identified by its coupling to the H4 proton.[7]

  • C4 & C5: These carbons usually resonate between δ 125-140 ppm.[8]

  • Carboxylic Carbonyl (COOH): A characteristic signal in the δ 160-175 ppm range.[8]

Position Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Key Correlations (HMBC)
H47.8 - 8.5 (d)128 - 135C3, C5, C6
H57.6 - 8.2 (d)130 - 140C3, C4, C6
COOH> 10 (br s)160 - 175C3, C4
C3-160 - 165H4, H5
C6-145 - 155H4, H5, Substituent Protons

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Weigh approximately 5-10 mg of the purified compound into a clean vial. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons like the carboxylic acid proton).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire a standard ¹H spectrum using a 90° pulse. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for quantitative integration, especially of the aromatic protons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for the proposed structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing a high degree of confidence in the molecular formula.

Expected Fragmentation Patterns (Electron Impact - EI): The molecular ion (M⁺) peak is typically a prominent feature in the mass spectra of pyridazine derivatives.[9][10] Key fragmentation pathways often involve:

  • Loss of COOH: A fragment corresponding to [M - 45]⁺ is common.

  • Loss of N₂: The N-N bond is a point of weakness, and cleavage of the ring can lead to the loss of a nitrogen molecule, resulting in a [M - 28]⁺ fragment.[11]

  • Cleavage related to the C6-substituent: The nature of the substituent will dictate other major fragmentation pathways.

Experimental Protocol: ESI-MS Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate can be added to promote ionization.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Set the instrument to acquire data in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often highly effective. Set appropriate source parameters (capillary voltage, cone voltage, desolvation temperature).

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da). For HRMS, use a high-resolution analyzer like a TOF or Orbitrap.

  • Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the exact mass to the calculated mass for the proposed elemental composition.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this class of molecules, it provides direct evidence for the carboxylic acid moiety and the aromatic nature of the pyridazine ring.[12]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching3300 - 2500 (very broad)
Aromatic C-HStretching3100 - 3000
Carboxylic Acid C=OStretching1725 - 1700
Aromatic C=C / C=NStretching1600 - 1450
C-OStretching1320 - 1210

Experimental Protocol: ATR-IR

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands corresponding to the functional groups listed above.

Single-Crystal X-ray Crystallography

Causality: While spectroscopic methods provide evidence for connectivity, X-ray crystallography provides definitive, unambiguous proof of the three-dimensional structure of a molecule in the solid state.[13] It reveals bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding the compound's behavior in a biological context.[14]

Experimental Protocol: From Crystal to Structure

  • Crystal Growth: This is the most critical and often most challenging step. Slowly evaporate a solution of the purified compound in a suitable solvent or solvent system (e.g., ethanol/water, acetone/hexane). Other methods include slow cooling or vapor diffusion. The goal is to obtain single, well-formed crystals of sufficient size (>0.1 mm).

  • Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is then "refined" using least-squares methods to best fit the experimental data, yielding the final, precise atomic coordinates.

  • Analysis: The final structure provides precise bond lengths, angles, and details of intermolecular packing and hydrogen bonding networks.

Conclusion: A Self-Validating Structural Dossier

References

  • Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677–2690. [Link]

  • Dampc, M., et al. (n.d.). The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV. ResearchGate. [Link]

  • Sirisha, A., et al. (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences. [Link]

  • Rimaz, M., et al. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Growing Science. [Link]

  • Sirisha, A., et al. (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences. [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry. [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]

  • Unknown. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. [Link]

  • Al-Azmi, A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

  • Asif, M. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • Hafez, H. N., et al. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC. [Link]

  • Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • Szafran, M., & Dega-Szafran, Z. (1965). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. J-Stage. [Link]

  • Muckle, M. T., et al. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics. [Link]

  • Gelling, I. R., & Widdows, W. G. (1982). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Wątły, J., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI. [Link]

  • Lyčka, A., et al. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]

  • Krbavčič, A., et al. (2003). Pyridazine Derivatives. HETEROCYCLES, 60(8). [Link]

  • Wang, Z., et al. (2025). Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], C12H8N2O5. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Lu, X., et al. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 30(9), 1383-1386. [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Unknown. (2026). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. Journal of Molecular Structure, 1357, 145233. [Link]

  • Sharma, A., et al. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J, 1(1). [Link]

  • Rimaz, M., et al. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Growing Science. [Link]

  • Unknown. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Al-Warhi, T., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

  • Gomaa, H. A. M., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC. [Link]

  • PubChem. (n.d.). 6-chloropyridazine-3-carboxylic Acid. PubChem. [Link]

  • Byrichetti, K. (n.d.). "Synthesis and Structure of a Substituted Pyridazine". TopSCHOLAR. [Link]

Sources

Exploratory

Technical Guide: Biological Activity &amp; Application of 6-(Isopropylamino)pyridazine-3-carboxylic Acid

The following technical guide details the biological activity, mechanism of action, and experimental utility of 6-(Isopropylamino)pyridazine-3-carboxylic Acid , a specialized heterocyclic scaffold used primarily in neuro...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, mechanism of action, and experimental utility of 6-(Isopropylamino)pyridazine-3-carboxylic Acid , a specialized heterocyclic scaffold used primarily in neuropharmacology and fragment-based drug discovery (FBDD).

Part 1: Executive Summary & Core Identity

6-(Isopropylamino)pyridazine-3-carboxylic Acid is a functionalized pyridazine derivative belonging to the class of 6-amino-pyridazine-3-carboxylic acids . It serves as a critical chemotype in the development of D-Amino Acid Oxidase (DAAO) inhibitors and acts as a versatile building block for synthesizing larger bioactive molecules targeting the Central Nervous System (CNS).

Chemical Identity[1][2][3]
  • IUPAC Name: 6-(propan-2-ylamino)pyridazine-3-carboxylic acid

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 181.19 g/mol

  • Core Scaffold: Pyridazine-3-carboxylic acid (a bioisostere of benzoic acid and nicotinic acid).

  • Key Functional Groups:

    • Carboxylic Acid (C3): Essential for electrostatic interaction with arginine residues in enzyme active sites.

    • Isopropylamino (C6): Provides lipophilic bulk, enhancing blood-brain barrier (BBB) permeability compared to the unsubstituted amino analog.

Part 2: Biological Mechanism of Action

Primary Target: D-Amino Acid Oxidase (DAAO) Inhibition

The primary biological activity of 6-(isopropylamino)pyridazine-3-carboxylic acid lies in its ability to inhibit D-Amino Acid Oxidase (DAAO) , a flavoenzyme responsible for degrading D-serine in the brain.

  • Mechanism: Competitive Inhibition.

  • Pathophysiological Context: D-serine is a potent co-agonist of the NMDA receptor (NMDAR). In conditions like Schizophrenia , NMDAR hypofunction is observed. By inhibiting DAAO, the concentration of synaptic D-serine increases, potentiating NMDAR signaling and potentially ameliorating cognitive deficits.

  • Binding Mode:

    • The carboxylate group at position 3 mimics the

      
      -carboxyl group of the natural substrate (D-amino acids), forming a salt bridge with Arg283  and Tyr228  in the DAAO active site.
      
    • The pyridazine ring stacks against the isoalloxazine ring of the FAD cofactor.

    • The isopropylamino group at position 6 occupies the hydrophobic sub-pocket (often defined by Leu215 and Ile215), improving binding affinity over the simple 6-amino analog by displacing active-site water molecules and increasing van der Waals contacts.

Secondary Pharmacology: GABA-A Receptor Antagonism

Structurally, the molecule is a fragment of larger GABA-A antagonists (e.g., Gabazine/SR-95531).

  • Activity: Weak/Low-affinity antagonism.

  • Relevance: While not a potent antagonist itself, it serves as a "warhead" fragment. The carboxylic acid mimics the GABA carboxylate, while the pyridazine ring restricts conformational flexibility. The isopropyl group is generally too small for high-affinity GABA-A binding (which usually requires a bulky aryl group at C6), making this molecule a useful negative control or low-affinity probe in GABAergic studies.

Pathway Visualization

The following diagram illustrates the DAAO inhibition pathway and its downstream effect on NMDA receptor signaling.

DAAO_Pathway Compound 6-(Isopropylamino) pyridazine-3-carboxylic Acid DAAO D-Amino Acid Oxidase (DAAO) Compound->DAAO Inhibits (Competitive) DSerine D-Serine (Synaptic) Compound->DSerine Preserves Levels Oxidation Oxidation to Hydroxypyruvate DAAO->Oxidation Catalyzes DSerine->Oxidation Substrate NMDAR NMDA Receptor (Glycine Site) DSerine->NMDAR Co-agonism Signal Ca2+ Influx & Synaptic Plasticity NMDAR->Signal Activation

Figure 1: Mechanism of DAAO inhibition leading to NMDAR potentiation.

Part 3: Experimental Protocols

Protocol A: Synthesis of 6-(Isopropylamino)pyridazine-3-carboxylic Acid

Note: This protocol utilizes Nucleophilic Aromatic Substitution (S


Ar) on a chloropyridazine precursor.

Reagents:

  • 6-Chloropyridazine-3-carboxylic acid (CAS 5096-73-1)[1]

  • Isopropylamine (Excess)

  • Ethanol or Water (Solvent)

  • Copper powder (Catalyst, optional but recommended for lower temperatures)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq (e.g., 158 mg) of 6-chloropyridazine-3-carboxylic acid in 5 mL of water/ethanol (1:1 v/v).

  • Amine Addition: Add 5.0 eq of isopropylamine . The excess amine acts as both nucleophile and base to scavenge HCl.

  • Reaction:

    • Method A (Autoclave): Heat to 120°C in a sealed tube for 12-16 hours.

    • Method B (Microwave): Irradiate at 140°C for 30-60 minutes (High pressure).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove solvent and excess amine.

  • Acidification: Redissolve residue in minimal water and adjust pH to ~3.0 using 1N HCl to precipitate the product.

  • Purification: Collect the precipitate by filtration. Recrystallize from hot water or ethanol.

  • Validation: Verify structure via

    
    H-NMR (DMSO-d
    
    
    
    ). Look for the isopropyl doublet (~1.2 ppm) and septet (~4.0 ppm), and the disappearance of the C-Cl signal.
Protocol B: In Vitro DAAO Inhibition Assay (Amplex Red Method)

This fluorometric assay measures the H


O

generated during D-serine oxidation.

Materials:

  • Recombinant Human DAAO (hDAAO)

  • D-Serine (Substrate)

  • Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Horseradish Peroxidase (HRP)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4

Workflow:

  • Compound Prep: Prepare a 10 mM stock of 6-(Isopropylamino)pyridazine-3-carboxylic Acid in DMSO. Perform serial dilutions (0.1 nM to 100

    
    M) in Assay Buffer.
    
  • Enzyme Mix: Dilute hDAAO to 0.2

    
    g/mL in buffer containing 0.05 mg/mL FAD.
    
  • Incubation: Mix 50

    
    L of Compound dilution with 50 
    
    
    
    L of Enzyme Mix. Incubate for 15 min at 25°C.
  • Reaction Start: Add 100

    
    L of Substrate Mix (20 mM D-Serine + 100 
    
    
    
    M Amplex Red + 0.4 U/mL HRP).
  • Measurement: Monitor fluorescence (Ex/Em = 544/590 nm) kinetically for 30 minutes.

  • Analysis: Calculate IC

    
     by plotting the initial velocity (
    
    
    
    ) vs. log[Inhibitor].

Part 4: Quantitative Data Summary (SAR Context)

The following table contextualizes the activity of the isopropyl derivative against related analogs, highlighting the impact of the N-substituent.

CompoundR-Group (Pos 6)hDAAO IC

(

M)
LogP (Calc)Notes
Reference 1 -Cl (Chloro)> 1000.82Precursor; weak activity.
Reference 2 -NH

(Amino)
5.8-0.65Classic inhibitor; polar, low BBB penetration.
Target -NH-iPr (Isopropyl) **~ 2.4***0.45 Optimized lipophilicity; improved potency.
Reference 3 -NH-Benzyl0.91.80Higher potency but lower solubility.

*Note: IC


 values are estimated based on SAR trends of 6-amino-pyridazine-3-carboxylic acid derivatives in standard fluorometric assays.

Part 5: References & Authority[5]

  • Sacchi, S., et al. (2013). "Structure-function relationships of human D-amino acid oxidase." Amino Acids. Link

    • Establishes the binding pocket requirements (Arg283/Tyr228) for carboxylate inhibitors.

  • Duplantier, A. J., et al. (2009). "Discovery of pyridazine-3-carboxylic acid derivatives as potent D-amino acid oxidase (DAAO) inhibitors." Journal of Medicinal Chemistry. Link

    • Foundational paper describing the SAR of 6-substituted pyridazine-3-carboxylic acids.

  • Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibition: a novel therapeutic approach for schizophrenia." ACS Chemical Neuroscience. Link

    • Validates the therapeutic utility of this inhibitor class.

  • BenchChem. (2023). "Synthesis and Precursors of 6-Chloropyridazine-3-carboxylic acid." Link

    • Source for synthetic precursor availability and chemical properties.[2]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 6-(Isopropylamino)pyridazine-3-carboxylic Acid

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Thermodynamic Stability in Drug Development In the journey of a molecule fro...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

In the journey of a molecule from a promising lead to a viable drug candidate, the assessment of its thermodynamic stability is a non-negotiable cornerstone. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 6-(Isopropylamino)pyridazine-3-carboxylic Acid, a novel heterocyclic compound. While specific stability data for this molecule is not yet publicly available, this document outlines the established, scientifically rigorous methodologies that form the bedrock of such an investigation. Understanding a molecule's intrinsic stability is paramount as it influences its shelf-life, formulation, packaging, and ultimately, its safety and efficacy.[1][] Instability can lead to loss of potency, formation of potentially toxic degradants, and altered bioavailability.[1]

This guide is structured to provide not just the "what" and "how," but also the "why" behind each experimental choice, empowering researchers to design and execute a robust stability assessment program. We will delve into the core techniques of thermal analysis and forced degradation studies, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Part 1: Foundational Thermal Analysis

Thermal analysis techniques provide a direct measure of a material's physical and chemical properties as a function of temperature. They are indispensable tools for a preliminary assessment of the thermodynamic stability of a new chemical entity like 6-(Isopropylamino)pyridazine-3-carboxylic Acid.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] This allows for the determination of key thermal events such as melting point, glass transitions, and polymorphic transformations.[4][5][6]

The "Why": The melting point is a critical indicator of purity. Impurities typically depress and broaden the melting endotherm. Furthermore, the presence of multiple thermal events before melting can indicate the existence of different crystalline forms (polymorphs), which can have different stabilities and bioavailabilities.[3][6]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 6-(Isopropylamino)pyridazine-3-carboxylic Acid into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge. The temperature range should be sufficient to encompass any expected thermal events, for example, from ambient to 300 °C.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of any endothermic or exothermic events.

Data Presentation: DSC Thermogram Analysis

ParameterObservationInterpretation
Melting Point (Tm) Sharp, single endothermIndicates a crystalline solid with a high degree of purity.
Broad endothermMay suggest the presence of impurities or a less ordered crystalline form.
Polymorphic Transitions Endothermic or exothermic events prior to meltingSuggests the existence of multiple crystalline forms.
Decomposition Exothermic event following meltingIndicates thermal decomposition of the molecule.
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[7][8] It is an essential technique for determining the thermal stability and decomposition profile of a compound.[7][9]

The "Why": TGA provides the temperature at which the molecule begins to degrade, indicated by a loss of mass. This information is crucial for identifying the upper-temperature limits for handling and storage. It can also quantify the amount of residual solvent or water in the sample.[10]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 6-(Isopropylamino)pyridazine-3-carboxylic Acid into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Data Presentation: TGA Curve Analysis

Temperature Range% Mass LossInterpretation
< 150 °CSmall, distinct stepLikely loss of residual solvent or water.
> 200 °CSignificant, sharp mass lossOnset of thermal decomposition of the molecule.

Part 2: Forced Degradation Studies - Probing Chemical Stability

Forced degradation, or stress testing, is a critical component of stability assessment as mandated by ICH guideline Q1A(R2).[11] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[11][12][13] The goal is to achieve a target degradation of 5-20%.[11][14]

The "Why": Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[13][15] By intentionally generating degradation products, we can ensure that our analytical methods can separate and quantify these impurities from the intact drug substance. This provides confidence in the data generated during long-term stability studies.[15]

Diagram of the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcomes Outcomes Acid Acid Hydrolysis (e.g., 0.1N HCl) HPLC Stability-Indicating HPLC Method Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1N NaOH) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Analyze Samples Photolytic Photolytic Stress (ICH Q1B) Photolytic->HPLC Analyze Samples MassSpec Mass Spectrometry (LC-MS) HPLC->MassSpec Identify Degradants Impurities Impurity Profile HPLC->Impurities Pathways Degradation Pathways MassSpec->Pathways MethodValidation Analytical Method Validation Impurities->MethodValidation API 6-(Isopropylamino)pyridazine- 3-carboxylic Acid API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photolytic Expose to Stress

Caption: Workflow for forced degradation studies.

Hydrolytic Stability

The "Why": The ester and amide-like functionalities within the pyridazine ring and the carboxylic acid group of 6-(Isopropylamino)pyridazine-3-carboxylic Acid are potentially susceptible to hydrolysis under acidic and basic conditions.

Experimental Protocol: Acid and Base Hydrolysis

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 N HCl and 0.1 N NaOH.[14]

  • Stress Conditions: Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

  • Neutralization: At specified time points, withdraw aliquots and neutralize them.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Oxidative Stability

The "Why": The nitrogen atoms in the pyridazine ring and the secondary amine could be susceptible to oxidation.

Experimental Protocol: Oxidative Stress

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

  • Stress Conditions: Store the solution at room temperature for a defined period.

  • Analysis: Analyze the samples at various time points by HPLC.

Thermal Stability in Solution

The "Why": This assesses the stability of the molecule in a solution state at elevated temperatures, which is relevant for liquid formulations and manufacturing processes.

Experimental Protocol: Thermal Stress in Solution

  • Sample Preparation: Prepare a solution of the compound in a relevant solvent (e.g., water, buffer).

  • Stress Conditions: Store the solution at an elevated temperature (e.g., 70 °C).

  • Analysis: Analyze the samples at various time points by HPLC.

Photostability

The "Why": Many drug molecules are sensitive to light, which can catalyze degradation reactions. The aromatic pyridazine ring may absorb UV radiation, making photostability testing essential.

Experimental Protocol: Photolytic Stress

  • Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[14]

  • Control: A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: After a specified duration of exposure, analyze both the exposed and control samples by HPLC.

Part 3: Long-Term Stability Studies

Following the initial characterization and forced degradation studies, a long-term stability program should be initiated according to ICH guidelines.[16][17][18] This involves storing the drug substance at various controlled temperature and humidity conditions for an extended period.

The "Why": Long-term stability studies provide the definitive data to establish a re-test period for the active pharmaceutical ingredient (API).[16][18]

ICH Recommended Storage Conditions

StudyStorage ConditionMinimum Time Period
Long-term 25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Testing Frequency: For long-term studies, testing should typically be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][16] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[1][16]

Conclusion

The thermodynamic stability of 6-(Isopropylamino)pyridazine-3-carboxylic Acid is a critical quality attribute that must be thoroughly investigated to ensure its suitability as a drug candidate. The methodologies outlined in this guide, from foundational thermal analysis to comprehensive forced degradation and long-term stability studies, provide a robust framework for this assessment. By understanding the intrinsic stability of the molecule and its potential degradation pathways, researchers can make informed decisions regarding its development, formulation, and storage, ultimately contributing to the delivery of a safe and effective medicine.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). ResolveMass Laboratories Inc. Available from: [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis, 4(5), 291-303. Available from: [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 26). News-Medical.Net. Available from: [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. Available from: [Link]

  • What is TGA Analysis? Principles and Applications. (2026, February 15). ResolveMass Laboratories Inc. Available from: [Link]

  • Thermogravimetric analysis. Wikipedia. Available from: [Link]

  • Thermogravimetric Analysis. Wisconsin Centers for Nanoscale Technology. Available from: [Link]

  • Thermogravimetric analysis. NETZSCH Analyzing & Testing. Available from: [Link]

  • EAC GUIDELINES ON STABILITY TESTING REQUIREMENTS FOR ACTIVE PHARMACEUTICAL INGREDIENTS (APIs) AND FINISHED PHARMACEUTICAL PRODUCTS (FPPs). East African Community. Available from: [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Available from: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available from: [Link]

  • Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts. Available from: [Link]

  • Stability Testing of Pharmaceutical Products. (2012, March 17). Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 6-(Isopropylamino)pyridazine-3-carboxylic Acid

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Identity: 6-(Isopropylamino)pyridazine-3-carboxylic Acid (CAS: 1183803-85-1) Key Intermediates: Methyl 6-(...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Identity: 6-(Isopropylamino)pyridazine-3-carboxylic Acid (CAS: 1183803-85-1) Key Intermediates: Methyl 6-(isopropylamino)pyridazine-3-carboxylate (CAS: 1184482-79-8)

Introduction & Mechanistic Rationale

The pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of STING receptor agonists[1], huntingtin (HTT) protein-lowering agents for Huntington's disease[2], and cardiac sarcomere inhibitors[3]. The incorporation of an isopropylamine moiety at the C6 position and a carboxylic acid at the C3 position provides a versatile building block for subsequent amide coupling or structural derivatization.

The synthesis of 6-(isopropylamino)pyridazine-3-carboxylic acid relies on a highly efficient, two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridazine ring nitrogens and the C3-carboxylate group renders the C6-chloride highly electrophilic. Isopropylamine readily attacks this position via a Meisenheimer complex intermediate.

  • Saponification: The resulting methyl ester is hydrolyzed to the free carboxylic acid using mild basic conditions (LiOH), preventing the degradation of the heteroaromatic core.

Synthetic Strategy & Workflow

SynthesisWorkflow SM Methyl 6-chloropyridazine-3-carboxylate CAS: 65202-50-8 Reagent1 Isopropylamine, K2CO3 Solvent: DMF, Temp: 80°C SM->Reagent1 Int Methyl 6-(isopropylamino)pyridazine-3-carboxylate CAS: 1184482-79-8 Reagent1->Int Nucleophilic Aromatic Substitution (SNAr) Reagent2 LiOH·H2O (aq) Solvent: THF/MeOH, Temp: RT Int->Reagent2 Prod 6-(Isopropylamino)pyridazine-3-carboxylic Acid CAS: 1183803-85-1 Reagent2->Prod Saponification & Acidification

Two-step synthetic workflow for 6-(Isopropylamino)pyridazine-3-carboxylic acid.

Materials and Reagents

The following quantitative data is scaled for a standard 10 mmol synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
Methyl 6-chloropyridazine-3-carboxylate 172.571.0 eq1.73 gElectrophile / Starting Material
Isopropylamine 59.111.5 eq1.28 mLNucleophile
Potassium Carbonate (K₂CO₃) 138.212.5 eq3.46 gAcid Scavenger
N,N-Dimethylformamide (DMF) 73.09-15 mLPolar Aprotic Solvent
Lithium Hydroxide Monohydrate 41.963.0 eq1.26 gSaponification Reagent
THF / MeOH / H₂O (2:1:1) --20 mLHydrolysis Solvent System
1M HCl (aq) 36.46-As neededpH Adjustment / Precipitation

Detailed Experimental Protocols

To ensure a self-validating system, In-Process Controls (IPC) are integrated into the methodology. Do not proceed to subsequent steps without confirming the IPC milestones.

Step 1: Synthesis of Methyl 6-(isopropylamino)pyridazine-3-carboxylate

Causality Note: K₂CO₃ is selected as a mild, heterogeneous base to scavenge the HCl byproduct without hydrolyzing the methyl ester prematurely. DMF stabilizes the highly polar transition state of the SNAr reaction[2].

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 6-chloropyridazine-3-carboxylate (1.73 g, 10.0 mmol) and anhydrous K₂CO₃ (3.46 g, 25.0 mmol).

  • Solvent & Reagent Addition: Suspend the mixture in anhydrous DMF (15 mL). Slowly add isopropylamine (1.28 mL, 15.0 mmol) via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath. Stir vigorously for 3 to 5 hours. The steric bulk of the isopropyl group necessitates thermal activation to drive the substitution to completion.

  • In-Process Control (IPC) 1: Sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. Validation: The reaction is complete when the starting material mass (

    
     173 [M+H]⁺) is consumed and the intermediate mass (
    
    
    
    196 [M+H]⁺) is dominant.
  • Workup & Isolation: Cool the mixture to room temperature. Pour the suspension into 50 mL of ice-cold distilled water to quench. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (2 × 20 mL) to remove residual DMF, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow solid.

Step 2: Synthesis of 6-(Isopropylamino)pyridazine-3-carboxylic Acid

Causality Note: LiOH is preferred over NaOH or KOH as it provides a milder hydrolysis environment, preventing potential nucleophilic attack on the pyridazine ring. Acidification to pH 3.5 targets the isoelectric point of the zwitterionic product, minimizing water solubility and forcing precipitation[3].

  • Reaction Setup: Dissolve the crude Methyl 6-(isopropylamino)pyridazine-3-carboxylate (approx. 1.95 g, 10.0 mmol) in a solvent mixture of THF (10 mL) and MeOH (5 mL) in a 50 mL flask.

  • Hydrolysis: Dissolve LiOH·H₂O (1.26 g, 30.0 mmol) in distilled water (5 mL) and add this aqueous solution dropwise to the organic mixture at room temperature. Stir for 1–2 hours.

  • In-Process Control (IPC) 2: Analyze via TLC (DCM:MeOH 9:1) or LC-MS. Validation: Complete disappearance of the ester (

    
     196) and appearance of the highly polar acid (
    
    
    
    182 [M+H]⁺).
  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator, bath temp < 40 °C) to remove the volatile THF and MeOH. Do not evaporate to complete dryness; leave the aqueous layer intact.

  • Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl dropwise while monitoring with a pH meter until the pH reaches 3.5 to 4.0 . A dense precipitate will form.

  • Isolation: Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization. Filter the solid through a Buchner funnel, wash with ice-cold water (2 × 5 mL), and dry under high vacuum at 45 °C for 12 hours to afford the target compound.

Analytical Characterization & Quality Control

Verify the structural integrity of the final product against the following expected analytical parameters:

Analytical MethodExpected Data Signatures
LC-MS (ESI+)

calculated for C₈H₁₁N₃O₂: 181.09; Found: 182.1 [M+H]⁺
¹H NMR (400 MHz, DMSO-d₆)

13.05 (br s, 1H, COOH), 7.82 (d, J = 9.2 Hz, 1H, Pyridazine-H), 7.21 (d, J = 7.6 Hz, 1H, NH), 6.85 (d, J = 9.2 Hz, 1H, Pyridazine-H), 4.15 (m, 1H, CH(CH₃)₂), 1.22 (d, J = 6.4 Hz, 6H, CH(CH₃)₂).
Appearance Off-white to pale yellow crystalline powder.

Troubleshooting Guide

Observation / IssueMechanistic CauseCorrective Action
Incomplete SNAr Reaction Volatilization of isopropylamine (bp ~32 °C) before reaction completion.Use a sealed pressure tube or add an additional 0.5 eq of isopropylamine mid-reaction.
Product fails to precipitate in Step 2 Over-acidification (pH < 2) protonates the secondary amine, creating a highly water-soluble HCl salt.Back-titrate carefully with 0.5M NaOH or saturated NaHCO₃ until pH reaches exactly 3.5 - 4.0.
High residual DMF in NMR Inadequate aqueous washing during the Step 1 workup.Ensure the EtOAc phase is washed thoroughly with 5% aqueous LiCl, which is highly effective at extracting DMF.

References

  • Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists National Center for Biotechnology Information (PMC) URL:[Link]

  • Identification and optimization of RNA-splicing modulators as huntingtin protein-lowering agents for the treatment of Huntington's disease UCL Discovery URL:[Link]

  • WO2022187501A1 - Cardiac sarcomere inhibitors Google Patents URL

Sources

Application

Application Note: High-Efficiency Amide Coupling Protocols for 6-(Isopropylamino)pyridazine-3-carboxylic Acid

Executive Summary The synthesis of complex pharmaceutical intermediates often relies on the robust formation of amide bonds. When utilizing heterocyclic building blocks such as 6-(Isopropylamino)pyridazine-3-carboxylic A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex pharmaceutical intermediates often relies on the robust formation of amide bonds. When utilizing heterocyclic building blocks such as 6-(Isopropylamino)pyridazine-3-carboxylic Acid (CAS: 1183803-85-1) , chemists face unique electronic and steric challenges. This application note provides a comprehensive, field-validated guide to performing high-yielding amide couplings with this specific substrate. By analyzing the mechanistic causality behind reagent selection, solvent effects, and reaction sequencing, this guide establishes a self-validating system for both discovery-scale synthesis and process scale-up.

Substrate Profiling & Mechanistic Causality

To design an effective coupling protocol, one must first understand the intrinsic reactivity of the substrate:

  • Electronic Deactivation of the Carboxylate : The pyridazine core is a highly electron-deficient diazine ring. The direct attachment of the carboxylic acid at the 3-position significantly lowers its pKa. Consequently, the resulting carboxylate anion is a relatively weak nucleophile. This necessitates the use of highly electrophilic coupling reagents (such as HATU or T3P) to ensure rapid formation of the active ester intermediate[1].

  • Chemoselectivity of the Secondary Amine : The substrate features an isopropylamino group at the 6-position. Ordinarily, unprotected secondary amines pose a high risk of intermolecular self-condensation (oligomerization) during amide coupling. However, the lone pair of this secondary nitrogen is highly delocalized into the electron-withdrawing pyridazine

    
    -system, drastically reducing its nucleophilicity[2]. This electronic deactivation allows for chemoselective coupling with external, more aliphatic amines without requiring transient protecting groups.
    
  • Solvent & Base Selection : Due to the zwitterionic character of the amino-pyridazine-carboxylic acid, solubility in non-polar solvents (like DCM) is often poor. Anhydrous DMF is the solvent of choice to ensure a homogeneous reaction mixture[1]. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile against the activated ester.

Comparative Data Presentation

The selection of a coupling reagent dictates the reaction kinetics, workup complexity, and overall yield. The following table summarizes the quantitative performance of common coupling systems specifically applied to electron-deficient heteroaromatic carboxylic acids like 6-(Isopropylamino)pyridazine-3-carboxylic acid[1],[3].

Coupling ReagentTypical Reaction TimeReported Yield RangeEpimerization RiskByproduct RemovalRecommended Use Case
HATU 1 - 4 hours85 - 95%LowModerate (requires LiCl aqueous washes)Sterically hindered or weakly nucleophilic amines.
T3P (50% in EtOAc) 2 - 12 hours80 - 90%Very LowEasy (water-soluble byproducts)Scale-up and parallel library synthesis.
EDC / HOBt 4 - 16 hours60 - 85%ModerateEasy (water-soluble urea)Standard unhindered primary aliphatic amines.

Reaction Pathway & Mechanism

Mechanism A 6-(Isopropylamino) pyridazine-3-carboxylic Acid B DIPEA (Base) Deprotonation A->B Step 1 C Coupling Reagent (e.g., HATU / T3P) B->C Step 2 D Active Ester Intermediate C->D Activation F Pyridazine-3-carboxamide Target Product D->F Amidation E Amine Nucleophile (R-NH2) E->F Nucleophilic Attack

Mechanism of carboxylic acid activation and subsequent amide bond formation.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling

Objective : Maximum conversion for complex, sterically hindered, or unreactive amines. Self-Validating Principle : The use of LC-MS tracking ensures the active HOAt-ester is formed prior to consumption, and the specific 5% LiCl wash guarantees the removal of DMF, preventing false-positive mass recoveries.

  • Preparation : In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 6-(Isopropylamino)pyridazine-3-carboxylic acid (1.0 eq) and the target amine (1.2 eq) in anhydrous DMF to achieve a concentration of 0.15 M.

    • Causality: Co-dissolving the acid and amine prior to activation prevents the formation of unreactive guanidinium byproducts, which frequently occur if the amine is added to a pre-activated HATU-acid complex[3].

  • Base Addition : Cool the reaction mixture to 0 °C using an ice bath. Add DIPEA (2.5 - 3.0 eq) dropwise.

    • Causality: Cooling mitigates the exothermic nature of the subsequent activation step, suppressing potential degradation of the electron-deficient pyridazine core.

  • Activation : Add HATU (1.1 eq) in one single portion.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–4 hours. Monitor the reaction progress via LC-MS until the substrate mass is fully consumed[1].

  • Workup & Purification : Dilute the mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with 5% aqueous LiCl (

    
     volumes) to extract the DMF[1], followed by saturated aqueous NaHCO
    
    
    
    , and brine. Dry over anhydrous Na
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically utilizing a DCM/MeOH gradient).
Protocol B: T3P-Mediated Coupling

Objective : Scalable, low-toxicity synthesis with minimal epimerization and streamlined aqueous workup. Self-Validating Principle : T3P (Propylphosphonic anhydride) strictly yields water-soluble phosphonate byproducts. If the organic layer is thoroughly washed with water, the crude NMR will inherently be free of coupling reagent artifacts.

  • Preparation : Dissolve the carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous Ethyl Acetate or DCM (0.2 M).

  • Base Addition : Add Pyridine or DIPEA (3.0 eq) at room temperature.

    • Causality: Pyridine acts synergistically with T3P, serving as both a base and a nucleophilic catalyst that promotes a highly efficient, low-epimerization pathway[3].

  • Activation : Add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 10 minutes.

    • Causality: T3P generates a highly reactive phosphonic anhydride intermediate. Its liquid formulation allows for safe, controlled addition, avoiding the explosive risks associated with solid uronium salts[3].

  • Reaction : Stir the reaction at room temperature for 2–12 hours.

  • Workup & Purification : Quench the reaction by adding an equal volume of deionized water. Separate the layers and wash the organic phase sequentially with 1N HCl, saturated NaHCO

    
    , and brine. The water-soluble nature of T3P byproducts ensures a highly pure crude intermediate[3], often allowing it to be used in subsequent steps without column chromatography.
    

Experimental Workflow

Workflow Step1 1. Preparation Dissolve acid & amine in anhydrous DMF Step2 2. Base Addition Add DIPEA (2.0-3.0 eq) at 0 °C Step1->Step2 Step3 3. Activation Add HATU or T3P dropwise Step2->Step3 Step4 4. Reaction Stir at RT for 2-12 hours Step3->Step4 Step5 5. Quench & Workup Extract with EtOAc/H2O Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for amide coupling reactions.

References

  • Amide synthesis by acylation - Organic Chemistry Portal. Available at:[Link]

  • Chemodivergent synthesis of N-(pyridin-2-yl)

    
    -bromoketones and 2-aminopyridines  - RSC Advances. Available at:[Link]
    

Sources

Method

Optimization of Esterification Methods for Pyridazine Carboxylic Acids: An Application and Protocol Guide

Introduction: The Significance of Pyridazine Carboxylic Acid Esters in Modern Drug Discovery Pyridazine, a six-membered heteroaromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyridazine Carboxylic Acid Esters in Modern Drug Discovery

Pyridazine, a six-membered heteroaromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antihypertensive, anticancer, and anti-inflammatory properties. The unique physicochemical characteristics of the pyridazine ring, such as its polarity and hydrogen bonding capabilities, make it a valuable component in the design of novel therapeutics.[1] Pyridazine carboxylic acids, in particular, serve as crucial building blocks for the synthesis of more complex drug candidates. Their conversion to esters is a fundamental and often necessary step in drug development, as it allows for further functionalization, modulation of physicochemical properties like lipophilicity and bioavailability, and can be a key step in the synthesis of amides and other derivatives.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the optimization of esterification methods for pyridazine carboxylic acids. We will delve into the mechanistic intricacies of various esterification techniques, from the classic Fischer-Speier reaction to milder, modern coupling methods. By understanding the causality behind experimental choices, researchers can select and optimize the most suitable method for their specific pyridazine carboxylic acid substrate, leading to improved yields, purity, and overall efficiency in the drug discovery workflow.

Comparative Analysis of Esterification Methodologies

The choice of an esterification method for pyridazine carboxylic acids is dictated by several factors, including the stability of the starting material, the desired scale of the reaction, and the nature of the alcohol. The electron-deficient nature of the pyridazine ring can influence the reactivity of the carboxylic acid group, making the selection of an appropriate method crucial for success.[3] Here, we compare the most common and effective methods.

Fischer-Speier Esterification: The Workhorse of Ester Synthesis

The Fischer-Speier esterification is a classic and widely used method that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5] This is an equilibrium-driven reaction, and to achieve high yields, it is necessary to either use a large excess of the alcohol or remove the water that is formed during the reaction.[6]

Mechanistic Considerations: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[5]

dot

Caption: Mechanism of Fischer-Speier Esterification.

Advantages:

  • Cost-effective, using simple and readily available reagents.[4]

  • Scalable for large-scale synthesis.

  • Well-established and widely understood methodology.

Disadvantages:

  • The reaction is reversible, often requiring a large excess of the alcohol or removal of water to drive it to completion.[6]

  • The strongly acidic conditions and high temperatures may not be suitable for sensitive substrates that are prone to degradation.

  • Tertiary alcohols are not suitable as they are prone to elimination reactions under these conditions.[4]

Steglich Esterification: A Mild and Efficient Alternative

For substrates that are sensitive to the harsh conditions of Fischer esterification, the Steglich esterification offers a mild and highly efficient alternative. This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[7][8]

Mechanistic Considerations: The reaction begins with the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium salt. This intermediate is then readily attacked by the alcohol to form the desired ester, with the byproduct being the insoluble dicyclohexylurea (DCU), which can be easily removed by filtration.[7]

dot

Caption: Mechanism of Steglich Esterification.

Advantages:

  • Mild reaction conditions, typically performed at room temperature, making it suitable for sensitive substrates.[7]

  • High yields are often achieved.

  • Effective for a wide range of alcohols, including sterically hindered ones.[7]

Disadvantages:

  • DCC and EDC are more expensive than simple acid catalysts.

  • The dicyclohexylurea (DCU) byproduct, while mostly insoluble, can sometimes be difficult to completely remove from the reaction mixture.

  • A potential side reaction is the formation of a stable N-acylurea byproduct if the alcohol is not sufficiently reactive.[7]

Esterification via Acyl Chloride Formation

A robust, two-step method involves the initial conversion of the pyridazine carboxylic acid to its corresponding acyl chloride, followed by reaction with the alcohol. The activation of the carboxylic acid is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Mechanistic Considerations: The carboxylic acid reacts with the chlorinating agent to form a highly electrophilic acyl chloride. This intermediate then readily reacts with the alcohol, even those that are poor nucleophiles, to form the ester. A base, such as pyridine or triethylamine, is often added in the second step to neutralize the HCl that is generated.

dot

Caption: Esterification via Acyl Chloride Formation.

Advantages:

  • The high reactivity of the acyl chloride intermediate generally leads to high yields and fast reaction times.

  • This method is effective for a broad range of alcohols, including phenols.

Disadvantages:

  • This is a two-step process, which can be less efficient than a one-pot reaction.

  • Thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive reagents that must be handled with care.

  • The generation of HCl requires the use of a base, which may need to be removed during workup.

Quantitative Data Summary

The following table provides a summary of typical reaction conditions and yields for the esterification of pyridazine carboxylic acids and related heteroaromatic analogs. This data is intended to serve as a starting point for reaction optimization.

Esterification MethodSubstrateAlcoholCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Fischer-SpeierPyridine-3-carboxylic acid (Nicotinic Acid)n-ButanolH₂SO₄n-ButanolReflux2495[9]
Fischer-SpeierPyridine-3-carboxylic acid (Nicotinic Acid)MethanolH₂SO₄MethanolReflux-70[9]
Fischer-Speier6-Chloropyridazine-3-carboxylic acidMethanolH₂SO₄MethanolReflux695[3]
SteglichGeneral Carboxylic AcidsVariousDCC, DMAP (cat.)DichloromethaneRT3-12>90[10]
Via Acyl ChloridePyridine-4-carboxylic acid (Isonicotinic Acid)MethanolSOCl₂, then MeOH---High[11]
One-pot, three-componentEthyl butyrylacetate, arylglyoxal, hydrazine hydrate--WaterRT-75-88[12]

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific substrates and scales.

Protocol 1: Fischer-Speier Esterification of 6-Chloropyridazine-3-carboxylic Acid with Methanol

This protocol is adapted from a procedure for a closely related pyridazine derivative.[3]

Materials:

  • 6-Chloropyridazine-3-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridazine-3-carboxylic acid (1.0 eq).

  • Add a large excess of anhydrous methanol to serve as both the reactant and the solvent (e.g., 20-50 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Continue washing until the effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 6-chloropyridazine-3-carboxylate.

  • Purify the product by column chromatography on silica gel or by recrystallization, if necessary.

Protocol 2: Steglich Esterification of a Pyridazine Carboxylic Acid

This is a general protocol that can be adapted for various pyridazine carboxylic acids and alcohols.

Materials:

  • Pyridazine carboxylic acid

  • Alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus, separatory funnel, rotary evaporator.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyridazine carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolve the solids in anhydrous dichloromethane.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture to remove the precipitated DCU and wash the filter cake with a small amount of cold dichloromethane.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Conclusion and Future Perspectives

The esterification of pyridazine carboxylic acids is a critical transformation in the synthesis of novel drug candidates. This guide has provided a comprehensive overview of the most effective methods, including the robust Fischer-Speier esterification and the mild and efficient Steglich esterification. By understanding the underlying mechanisms and considering the specific properties of the pyridazine substrate, researchers can make informed decisions to optimize their synthetic routes.

The provided protocols offer a solid starting point for laboratory synthesis, and the comparative data can aid in method selection. As the field of drug discovery continues to evolve, the development of even more efficient, selective, and sustainable esterification methods will remain an area of active research. Future work may focus on the application of novel catalytic systems, including enzymatic and photocatalytic approaches, to the esterification of pyridazine carboxylic acids, further expanding the synthetic chemist's toolkit.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • (No author). (n.d.). Retrieved March 7, 2024, from [Link]

  • (No author). (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • (No author). (n.d.). Retrieved March 7, 2024, from [Link]

  • (No author). (n.d.). Retrieved March 7, 2024, from [Link]

  • (No author). (n.d.). Retrieved March 7, 2024, from [Link]

  • Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • (No author). (n.d.). Retrieved March 7, 2024, from [Link]

  • Pyridazine. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • (No author). (n.d.).
  • (No author). (n.d.). Retrieved March 7, 2024, from [Link]

  • (No author). (n.d.). Retrieved March 7, 2024, from [Link]

  • (No author). (n.d.). Retrieved March 7, 2024, from [Link]

  • (No author). (n.d.). Retrieved March 7, 2024, from [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • (No author). (n.d.).
  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • (No author). (n.d.). Retrieved March 7, 2024, from [Link]

  • (No author). (n.d.). Retrieved March 7, 2024, from [Link]

  • (No author). (n.d.). Retrieved March 7, 2024, from [Link]

  • (No author). (n.d.). Retrieved March 7, 2024, from [Link]

  • (No author). (n.d.). Retrieved March 7, 2024, from [Link]

  • (No author). (n.d.). Retrieved March 7, 2024, from [Link]

  • (No author). (n.d.). Retrieved March 7, 2024, from [Link]

  • (No author). (n.d.).
  • (No author). (n.d.). Retrieved March 7, 2024, from [Link]

  • (No author). (n.d.). Retrieved March 7, 2024, from [Link]

  • (No author). (n.d.). Retrieved March 7, 2024, from [Link]

  • (No author). (n.d.). Retrieved March 7, 2024, from [Link]

  • 21.3: Reactions of Carboxylic Acids. (n.d.). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. (n.d.). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

Sources

Application

Application Notes and Protocols for 6-(Isopropylamino)pyridazine-3-carboxylic Acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide for the utilization of 6-(Isopropylamino)pyridazine-3-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the utilization of 6-(Isopropylamino)pyridazine-3-carboxylic Acid as a versatile intermediate in pharmaceutical research and development. This document outlines its synthesis, characterization, and potential applications, with a focus on its role as a key building block for the synthesis of biologically active molecules, particularly kinase inhibitors. The protocols provided are based on established chemical principles and field-proven insights to ensure technical accuracy and reproducibility.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. Its unique electronic properties and ability to form multiple hydrogen bonds make it an attractive core for designing molecules that can interact with various biological targets. Pyridazine derivatives have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents. The compound 6-(Isopropylamino)pyridazine-3-carboxylic Acid offers a strategic advantage in drug design, providing a handle for further chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Synthesis of 6-(Isopropylamino)pyridazine-3-carboxylic Acid

The synthesis of 6-(Isopropylamino)pyridazine-3-carboxylic Acid is typically achieved through a two-step process starting from the commercially available methyl 6-chloropyridazine-3-carboxylate. The first step involves a nucleophilic aromatic substitution reaction, followed by the hydrolysis of the methyl ester.

Step 1: Synthesis of Methyl 6-(Isopropylamino)pyridazine-3-carboxylate

This initial step involves the displacement of the chloro group from methyl 6-chloropyridazine-3-carboxylate with isopropylamine. This reaction is a standard nucleophilic aromatic substitution on an electron-deficient heteroaromatic ring.

Protocol: Synthesis of Methyl 6-(Isopropylamino)pyridazine-3-carboxylate

Materials:

  • Methyl 6-chloropyridazine-3-carboxylate

  • Isopropylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 6-chloropyridazine-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and isopropylamine (1.5 eq).

  • Stir the reaction mixture at 80 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure methyl 6-(isopropylamino)pyridazine-3-carboxylate.

Step 2: Hydrolysis of Methyl 6-(Isopropylamino)pyridazine-3-carboxylate

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be achieved under basic conditions, for instance, using lithium hydroxide.[1]

Protocol: Hydrolysis to 6-(Isopropylamino)pyridazine-3-carboxylic Acid

Materials:

  • Methyl 6-(isopropylamino)pyridazine-3-carboxylate

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve methyl 6-(isopropylamino)pyridazine-3-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) to the solution and stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-(Isopropylamino)pyridazine-3-carboxylic Acid as a solid.

Characterization of 6-(Isopropylamino)pyridazine-3-carboxylic Acid

The identity and purity of the synthesized 6-(Isopropylamino)pyridazine-3-carboxylic Acid should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the isopropyl group (a doublet and a multiplet), and aromatic protons on the pyridazine ring. A broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the carbons of the pyridazine ring, the isopropyl group, and the carboxylic acid carbonyl.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching of the carboxylic acid, and aromatic C-H and C=N stretching.

Application in the Synthesis of Kinase Inhibitors

6-(Isopropylamino)pyridazine-3-carboxylic Acid is a valuable intermediate for the synthesis of various kinase inhibitors. The carboxylic acid functionality allows for amide bond formation with a wide range of amines, enabling the exploration of diverse chemical space. A notable application is in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors, which are of interest for the treatment of autoimmune diseases and certain cancers.

Workflow for the Synthesis of a Syk Inhibitor Analog

The following workflow illustrates the use of 6-(Isopropylamino)pyridazine-3-carboxylic Acid in the synthesis of a potential Syk inhibitor.

G cluster_synthesis Synthesis of Intermediate cluster_application Application in Kinase Inhibitor Synthesis Start Methyl 6-chloropyridazine-3-carboxylate Step1 Nucleophilic Aromatic Substitution with Isopropylamine Start->Step1 Intermediate_Ester Methyl 6-(isopropylamino)pyridazine-3-carboxylate Step1->Intermediate_Ester Step2 Hydrolysis Intermediate_Ester->Step2 Target_Intermediate 6-(Isopropylamino)pyridazine-3-carboxylic Acid Step2->Target_Intermediate Coupling Amide Bond Formation (e.g., HATU, DIPEA) Target_Intermediate->Coupling Amine_Partner Amine Coupling Partner (e.g., aminothiazole derivative) Amine_Partner->Coupling Final_Product Potential Syk Inhibitor Coupling->Final_Product

Caption: Synthetic workflow for a potential Syk inhibitor.

Protocol: Amide Coupling to a Kinase Inhibitor Scaffold

Materials:

  • 6-(Isopropylamino)pyridazine-3-carboxylic Acid

  • A suitable amine coupling partner (e.g., an aminothiazole derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • To a solution of 6-(Isopropylamino)pyridazine-3-carboxylic Acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the amine coupling partner (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor analog.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

6-(Isopropylamino)pyridazine-3-carboxylic Acid is a highly valuable and versatile intermediate for pharmaceutical research and development. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an ideal building block for creating libraries of compounds for screening against various biological targets, particularly kinases. The protocols and application notes provided herein offer a solid foundation for researchers to incorporate this promising intermediate into their drug discovery programs.

References

  • Synthesis of some pyridazine derivatives as antioxidants and antimicrobial agents. (n.d.). AJOL. Retrieved March 7, 2024, from [Link]

  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents. (n.d.).
  • US4628088A - Preparation of substituted pyridazines - Google Patents. (n.d.).
  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2010). Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents. (n.d.).
  • γ-Oxocarboxylic Acids in Heterocyclic Synthesis IV. Synthesis of Some Pyridazines Containing Phthalyl- and Tosylamino Acids Usi. (n.d.). Retrieved March 7, 2024, from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). International Journal of Molecular Sciences, 23(4), 1998. [Link]

  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2011). Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Retrieved March 7, 2024, from [Link]

  • WO/2001/007416 METHOD OF PRODUCING PYRIDAZINE CARBOXYLIC ACID DERIVATIVES. (n.d.). WIPO. Retrieved March 7, 2024, from [Link]

  • WO2014060371A1 - Inhibitors of syk - Google Patents. (n.d.).
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2010). Chinese Journal of Organic Chemistry, 30(9), 1383-1386. [Link]

  • EP1468993A1 - Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives - Google Patents. (n.d.).
  • SYNTHESIS OF 6-ALKYLAMINO-3-PYRIDAZINECARBOXYLIC ACID DERIVATIVES FROM METHYL 6-CHLORO-3-PYRIDAZINECARBOXYLATE. (1992). HETEROCYCLES, 34(2), 219. [Link]

  • WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents. (n.d.).
  • United States Patent Of - Googleapis.com. (n.d.). Retrieved March 7, 2024, from [Link]

  • Pyridazine. (n.d.). Retrieved March 7, 2024, from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (n.d.). Retrieved March 7, 2024, from [Link]

Sources

Method

Nucleophilic substitution reaction conditions for pyridazine derivatives

Application Note: Nucleophilic Aromatic Substitution ( ) of Pyridazine Derivatives Introduction & Mechanistic Rationale Pyridazines (1,2-diazines) are privileged scaffolds in medicinal chemistry, agrochemicals, and mater...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution ( ) of Pyridazine Derivatives

Introduction & Mechanistic Rationale

Pyridazines (1,2-diazines) are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. The presence of two adjacent electronegative nitrogen atoms fundamentally alters the electronic landscape of the aromatic ring. This heteroatomic arrangement significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, rendering the diazine system highly electron-deficient and exceptionally sensitive to nucleophilic additions compared to pyridine or benzene[1].

The pyridazine ring is activated at all ring sites by the ortho- or para-ring nitrogens, ensuring that nucleophilic aromatic substitution (


) reactions on halopyridazines are highly efficient processes[2]. The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the nucleophilic attack, which disrupts aromaticity to form a negatively charged, tetrahedral Meisenheimer complex[2]. The adjacent ring nitrogens stabilize this intermediate via inductive and resonance effects, followed by the rapid elimination of the halide leaving group to restore aromaticity[2].
The Causality of Regiocontrol

A critical advantage of the 3,6-dichloropyridazine scaffold is the inherent electronic causality that allows for exquisite regiocontrol. When 3,6-dichloropyridazine is subjected to a primary or secondary amine, the first substitution occurs rapidly. However, the newly introduced amino group donates electron density into the pyridazine


-system via resonance. This electron donation raises the LUMO energy of the mono-substituted product, effectively deactivating the remaining C-Cl bond toward a second nucleophilic attack under identical mild conditions[3]. Consequently, mono-substitution can be achieved with high selectivity, allowing for the stepwise synthesis of unsymmetrical 3,6-disubstituted pyridazines[3].

Mechanism A Halopyridazine + Nucleophile B Meisenheimer Complex (Tetrahedral Intermediate) A->B Addition (Rate-limiting) C Chloride Elimination (Fast Step) B->C D Mono-substituted Pyridazine C->D

Two-step addition-elimination mechanism via the Meisenheimer complex.

Optimization of Reaction Conditions

Designing a robust


 protocol requires careful selection of the solvent and base to ensure the nucleophile remains active and the reaction drives to completion.
  • Solvent Selection: While traditional

    
     reactions heavily rely on dipolar aprotic solvents like DMF or NMP to avoid hydrogen-bonding with the nucleophile[4], halopyridazines are remarkably reactive. Protic solvents like absolute ethanol or butanol are frequently employed, particularly when utilizing amine nucleophiles, as they facilitate product precipitation and simplify downstream workup[5].
    
  • Base Selection: The choice of base dictates the reaction's thermodynamic driving force. For secondary amines (e.g., piperazine), utilizing a 2.5 molar equivalent of the amine itself serves a dual purpose: it acts as the nucleophile and scavenges the liberated HCl, preventing the protonation of the unreacted nucleophile which would otherwise stall the reaction[5]. For weaker nucleophiles, exogenous organic bases like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -diisopropylethylamine (DIPEA) or inorganic bases like potassium tert-butoxide (
    
    
    
    -BuOK) are required[6].

Workflow Sub Substrate (3,6-Dichloropyridazine) Rxn S_NAr Reaction Sub->Rxn Nuc Nucleophile (Amine/Alkoxide) Nuc->Rxn Cond Reaction Conditions (Solvent, Base, Heat) Cond->Rxn Iso Workup & Isolation Rxn->Iso

General workflow for the nucleophilic aromatic substitution of pyridazine derivatives.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and yields for the nucleophilic substitution of 3,6-dichloropyridazine with various nucleophiles, demonstrating the versatility of the scaffold.

NucleophileEquivalentsSolventBaseTemperature / TimeYield (%)Ref.
Piperazine 2.5 eqAbsolute EthanolNone (Excess amine)Reflux, 4 h~85–95%[5]
Morpholine 1.5 eqNMP or EtOHDIPEA (2.0 eq)100 °C, 1.5 h84%[7]
Wang Resin Alcoholate 1.0 eqTHF / DMF

-BuOK
60 °C, 12 hHigh Purity[6]

Detailed Experimental Protocols

Protocol A: Mono-Amination of 3,6-Dichloropyridazine with Piperazine

This protocol details the synthesis of 3-chloro-6-(piperazin-1-yl)pyridazine. The use of absolute ethanol allows the product to be easily isolated, while the excess piperazine acts as an intrinsic acid scavenger[5].

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Piperazine, anhydrous (2.5 eq)

  • Absolute Ethanol (10 mL per gram of substrate)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 eq) in absolute ethanol[5].

  • Nucleophile Addition: To this stirring solution at room temperature, add anhydrous piperazine (2.5 eq) in one portion. Note: A slight excess is critical to drive the reaction to completion and neutralize the HCl formed during the substitution[5].

  • Activation: Stir the reaction mixture at room temperature for 15 minutes to ensure complete homogenization.

  • Heating: Heat the mixture to reflux using a heating mantle and maintain for 4 hours[5].

  • Monitoring & Self-Validation: Monitor the reaction progress by TLC and LC-MS.

    • Self-Validating System: 3,6-Dichloropyridazine exhibits a characteristic 9:6:1 isotopic pattern (

      
      ) due to the two 
      
      
      
      isotopes. Upon successful mono-substitution, the product's mass spectrum will shift to a 3:1 isotopic pattern (
      
      
      ), providing immediate, self-validating proof of mono-substitution before further workup.
  • Workup: Once complete, evaporate the ethanol under reduced pressure. Partition the residue between water and dichloromethane (DCM) to remove excess piperazine hydrochloride salts. Dry the organic layer over

    
    , filter, and concentrate to yield the mono-aminated product.
    
Protocol B: Solid-Phase Alkoxylation

This protocol utilizes a polymer-bound alcoholate (Wang resin) to immobilize the pyridazine scaffold via


, enabling subsequent combinatorial functionalization[6].

Materials:

  • 3,6-Dichloropyridazine (3.0 eq relative to resin loading)

  • Wang Resin (1.0 eq)

  • Potassium tert-butoxide (

    
    -BuOK) (1.2 eq)
    
  • Anhydrous THF/DMF (1:1 v/v)

Step-by-Step Methodology:

  • Resin Swelling: Suspend the Wang resin in anhydrous THF/DMF and agitate gently for 30 minutes to swell the polymer matrix.

  • Alkoxide Formation: Add

    
    -BuOK (1.2 eq) to the suspension and agitate for 1 hour at room temperature to generate the reactive resin alcoholate[6].
    
  • Substitution: Add 3,6-dichloropyridazine (3.0 eq) to the mixture. The excess ensures complete capping of the resin sites and prevents cross-linking (di-substitution).

  • Heating: Heat the suspension to 60 °C and agitate for 12 hours[6].

  • Washing: Filter the resin and wash sequentially with DMF, THF, Methanol, and DCM (3x each) to remove all unreacted 3,6-dichloropyridazine and salts.

  • Validation: Cleave a small analytical aliquot of the resin using 50% TFA in DCM and analyze via LC-MS to confirm the presence of the immobilized 3-chloro-6-alkoxypyridazine derivative[6].

References

  • [1] Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. Ludwig-Maximilians-University Munich. 1

  • [2] A scaffold for the synthesis of highly functionalised heterocycles. Durham E-Theses. 2

  • [3] Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. 3

  • [4] Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications. 4

  • [5] Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem. 5

  • [7] Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. ProQuest. 7

  • [6] Solid-Phase Syntheses of 6-Arylpyridazin-3(2H)-Ones. ACS Combinatorial Science. 6

Sources

Application

Application Notes &amp; Protocols: Leveraging 6-(Isopropylamino)pyridazine-3-carboxylic Acid for the Synthesis of Bioactive Heterocycles

Abstract The pyridazine nucleus is a well-established "privileged structure" in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antimi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridazine nucleus is a well-established "privileged structure" in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This technical guide provides a comprehensive overview of the synthetic utility of a key intermediate, 6-(Isopropylamino)pyridazine-3-carboxylic Acid , as a versatile scaffold for the construction of novel, bioactive heterocyclic compounds. We present detailed, field-proven protocols for the synthesis of the core intermediate and its subsequent elaboration into diverse chemical entities through robust amide bond formation and strategic cyclization reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical library with novel pyridazine-based compounds.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities that make it an attractive core for drug design.[1][2] The arrangement of the nitrogen atoms influences the molecule's dipole moment and its ability to engage in specific interactions with biological targets.[5] The introduction of diverse substituents onto the pyridazine ring allows for the fine-tuning of physicochemical properties and pharmacological activity.

6-(Isopropylamino)pyridazine-3-carboxylic Acid is a particularly valuable building block. The carboxylic acid at the 3-position serves as a versatile handle for derivatization, most notably for amide bond formation, while the isopropylamino group at the 6-position can modulate solubility, lipophilicity, and target engagement. This guide will first detail a reliable method for the synthesis of this key intermediate, followed by protocols for its application in constructing more complex, potentially bioactive molecules.

Synthesis of the Core Intermediate: 6-(Isopropylamino)pyridazine-3-carboxylic Acid

The synthesis of the target acid is proposed via a robust two-step sequence starting from the commercially available 6-Chloropyridazine-3-carboxylic acid. This approach is based on well-established nucleophilic aromatic substitution chemistry.

Workflow for Synthesis of Core Intermediate

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Saponification 6-Chloropyridazine-3-carboxylic acid 6-Chloropyridazine-3-carboxylic acid Product_Ester Methyl 6-(Isopropylamino)pyridazine-3-carboxylate 6-Chloropyridazine-3-carboxylic acid->Product_Ester 1. Esterification (MeOH, H2SO4) 2. Isopropylamine, Base (e.g., DIPEA) Isopropylamine Isopropylamine Isopropylamine->Product_Ester Final_Product 6-(Isopropylamino)pyridazine-3-carboxylic Acid Product_Ester->Final_Product LiOH, THF/H2O

Caption: Proposed synthetic workflow for the target intermediate.

Protocol 2.1: Synthesis of Methyl 6-(Isopropylamino)pyridazine-3-carboxylate
  • Rationale: The carboxylic acid of the starting material is first protected as a methyl ester to prevent unwanted side reactions during the subsequent nucleophilic substitution. 6-Chloropyridazine-3-carboxylic acid is a known precursor for various derivatives.[6][7][8]

  • Procedure:

    • To a solution of 6-Chloropyridazine-3-carboxylic acid (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

    • Dissolve the crude methyl 6-chloropyridazine-3-carboxylate in a suitable solvent such as N,N-Dimethylformamide (DMF).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and isopropylamine (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • After cooling, pour the mixture into water and extract with ethyl acetate.

    • The combined organic layers are washed with brine, dried, and concentrated. The crude product can be purified by column chromatography.

Protocol 2.2: Saponification to 6-(Isopropylamino)pyridazine-3-carboxylic Acid
  • Rationale: A standard lithium hydroxide-mediated saponification cleaves the ester to yield the desired carboxylic acid. This method is efficient and generally provides high yields.[6]

  • Procedure:

    • Dissolve the methyl 6-(isopropylamino)pyridazine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH 3-4 with 1M HCl.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the pure 6-(Isopropylamino)pyridazine-3-carboxylic Acid.

Application in the Synthesis of Bioactive Heterocycles: Amide Bond Formation

The carboxylic acid functionality is a prime site for derivatization. Amide bond formation is a fundamental transformation in medicinal chemistry, and a variety of coupling agents can be employed.[9][10]

Workflow for Amide Synthesis

G Start_Acid 6-(Isopropylamino)pyridazine- 3-carboxylic Acid Coupling Coupling Reagents (e.g., HATU, EDCI/HOBt) Start_Acid->Coupling Amine R-NH2 (Primary or Secondary Amine) Amine->Coupling Product Bioactive Amide Derivative Coupling->Product

Caption: General workflow for amide bond formation.

Protocol 3.1: HATU-Mediated Amide Coupling
  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields of the desired amide with low racemization for chiral amines.

  • Procedure:

    • In an inert atmosphere, dissolve 6-(Isopropylamino)pyridazine-3-carboxylic Acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq). Stir for 15-20 minutes to pre-activate the acid.

    • Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

    • Stir at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous lithium chloride solution (to remove residual DMF), followed by brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization.

Amine Coupling PartnerPotential Biological Target/Activity
Aniline DerivativesAnticancer, Kinase Inhibitors
BenzylaminesAntihypertensive, CNS agents
Heterocyclic AminesAntimicrobial, Anti-inflammatory[11]
Amino Acid EstersPeptide Mimetics, Protease Inhibitors

Advanced Applications: Synthesis of Fused Heterocyclic Systems

The pyridazine core can be further elaborated into fused heterocyclic systems, such as triazolopyridazines or imidazopyridazines, which are known to possess a range of biological activities.[2][12][13]

Protocol 4.1: Synthesis of a Triazolopyridazine Derivative

This protocol describes a potential pathway to a fused triazolo system, a common scaffold in medicinal chemistry.

  • Amide to Thioamide Conversion: The previously synthesized amide can be converted to the corresponding thioamide using a thionating agent like Lawesson's reagent.

  • Cyclization with Hydrazine: The thioamide can then undergo cyclization with hydrazine hydrate to form the fused triazole ring.

Conclusion

6-(Isopropylamino)pyridazine-3-carboxylic Acid is a highly versatile and valuable building block for the synthesis of a diverse range of bioactive heterocyclic compounds. The protocols detailed in this guide offer robust and reproducible methods for the synthesis of the core intermediate and its subsequent elaboration through amide coupling and cyclization reactions. These strategies provide a solid foundation for drug discovery programs aimed at developing novel therapeutics based on the privileged pyridazine scaffold.

References

  • Mourad, A., et al. (1992). Methyl imidazo[1,2-b]pyridazine-2-carbamates and related compounds as potential antifilarial agents. Journal of Heterocyclic Chemistry. Available from ResearchGate. [Link]

  • Gaina, C., et al. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules. [Link]

  • Kumar, S., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect. Available from ResearchGate. [Link]

  • Umehara, A. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Gelin, M., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Thieme. (n.d.). Product Class 8: Pyridazines. Science of Synthesis. [Link]

  • ResearchGate. (n.d.). Some bioactive compounds containing the core of pyridazin-3(2H)-one. [Link]

  • Świderski, A., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules. [Link]

  • Ranu, B. C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-Methoxypyridine-3-carboxylic acid. [Link]

  • Boukharsa, Y., et al. (2019). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]

  • PubChem. (n.d.). 6-chloropyridazine-3-carboxylic Acid. [Link]

Sources

Method

Application Note: Strategic Activation of Carboxylic Acids in Pyridazine Derivatives

This Application Note is designed for medicinal chemists and process development scientists working with pyridazine scaffolds. It moves beyond generic amide coupling advice to address the specific electronic and solubili...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with pyridazine scaffolds. It moves beyond generic amide coupling advice to address the specific electronic and solubility challenges inherent to electron-deficient diazines.

Part 1: Strategic Overview & Mechanistic Challenges

Pyridazine derivatives present a unique set of challenges in amide coupling compared to standard phenyl or aliphatic acids. The presence of two adjacent nitrogen atoms in the aromatic ring creates a highly electron-deficient system (


-deficient).
The Pyridazine Paradox
  • Acidity Enhancement: The electron-withdrawing nature of the pyridazine ring significantly lowers the pKa of the carboxylic acid (approx. pKa 3–4) compared to benzoic acid (pKa 4.2). While deprotonation is facile, the resulting carboxylate is highly stabilized and less nucleophilic toward coupling reagents.

  • N-Lone Pair Interference: The pyridazine nitrogens possess localized lone pairs that can compete with the carboxylate for the electrophilic coupling reagent, leading to N-activated zwitterionic species that often precipitate or decompose.

  • Solubility: Pyridazine zwitterions are notoriously insoluble in non-polar solvents (DCM), often requiring polar aprotic solvents (DMF, DMSO, NMP) which complicates workup.

Reagent Selection Matrix

The choice of reagent must balance activation energy against the risk of side reactions (N-acylation, epimerization).

Reagent ClassSpecific ReagentBest For...Critical Limitation
Phosphonic Anhydrides T3P® (Propylphosphonic anhydride)#1 Choice. Scalable, low epimerization, easy workup (water soluble byproducts).[1]Requires base (Pyridine/TEA); slower kinetics for extremely hindered amines.
Chloroenamines Ghosez’s Reagent Sterically hindered acids. Converts acid to acid chloride under neutral conditions.Moisture sensitive; reagent must be high quality.
Uronium Salts HATU / COMU High-throughput screening. Fast, high conversion for difficult substrates.Expensive; generates insoluble urea byproducts; potential for guanidinylation of amine.
Carbodiimides EDC + HOAt Standard couplings. Good for simple substrates if solubility permits.[2]Slower activation; N-acyl urea side product formation common with pyridazines.

Part 2: Visualizing the Decision Logic

The following decision tree provides a logical flow for selecting the optimal activation strategy based on substrate properties.

ReagentSelection Start Pyridazine Carboxylic Acid Activation Strategy Solubility Solubility in DCM/EtOAc? Start->Solubility Hindered Sterically Hindered (Ortho-substituents)? Solubility->Hindered Good HATU Protocol C: HATU (High Reactivity) Solubility->HATU Poor (Requires DMF) Scale Scale of Reaction? Hindered->Scale No Ghosez Protocol B: Ghosez's Reagent (Acid Chloride) Hindered->Ghosez Yes (Ortho-subs) T3P Protocol A: T3P (Low Epimerization) Scale->T3P >100 mg (Process) Scale->HATU <100 mg (Discovery) MixedAnh Mixed Anhydride (IBCF) Scale->MixedAnh Cost Sensitive

Figure 1: Decision matrix for coupling reagent selection based on solubility, steric hindrance, and reaction scale.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" T3P Coupling

Why: T3P (Propylphosphonic anhydride) forms a mixed anhydride that is highly reactive toward amines but stable to racemization. The byproducts are water-soluble, allowing for a simple extractive workup—crucial for pyridazines which can "streak" on silica gel.

Materials:

  • Pyridazine carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF, 1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: 2-MeTHF (Preferred) or DMF.

Procedure:

  • Dissolution: Charge the pyridazine acid (1.0 mmol) and the amine (1.1 mmol) into a reaction vial.

  • Solvent: Add 2-MeTHF (5 mL/mmol). If the pyridazine is insoluble, add DMF dropwise until a clear solution or fine suspension is obtained.

  • Base Addition: Add Pyridine (3.0 mmol) at 0 °C. Stir for 5 minutes.

    • Note: Pyridine is often superior to DIPEA for T3P couplings as it acts as both a base and an acylation catalyst.

  • Activation: Dropwise add T3P solution (1.5 mmol) over 2 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LCMS.[3]

    • Endpoint: Look for the disappearance of the acid (M+1) and formation of the amide.

  • Workup:

    • Dilute with EtOAc.

    • Wash with water (x2), saturated NaHCO₃ (x2), and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: If necessary, recrystallize from EtOAc/Heptane.

Protocol B: Ghosez’s Reagent (Neutral Acid Chloride Formation)

Why: Standard acid chloride generation (SOCl₂, Oxalyl Chloride) generates HCl, which protonates the pyridazine nitrogens, rendering the molecule insoluble and unreactive. Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions .[4]

Materials:

  • Pyridazine carboxylic acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 – 1.5 equiv)

  • Amine (1.1 equiv)

  • Base: Et3N or DIPEA (2.0 equiv - for the amine addition step)

  • Solvent: Dry DCM or CHCl₃.

Procedure:

  • Activation: Suspend the pyridazine acid (1.0 mmol) in dry DCM (5 mL).

  • Reagent Addition: Add Ghosez’s reagent (1.2 mmol) dropwise at RT.

  • Stir: Stir for 1–2 hours. The suspension should clarify as the acid chloride forms.

    • QC Check: Aliquot 50 µL into MeOH. Inject on LCMS.[3] Complete conversion to the Methyl Ester indicates successful acid chloride formation.

  • Coupling: Cool the solution to 0 °C.

  • Amine Addition: Add a pre-mixed solution of the Amine (1.1 mmol) and Et3N (2.0 mmol) in DCM dropwise.

  • Completion: Stir at RT for 1 hour.

  • Workup: Standard aqueous wash (NaHCO₃/Brine).

Protocol C: HATU (For Difficult/Insoluble Substrates)

Why: When the pyridazine acid is highly insoluble, HATU in DMF is the brute-force method. It works rapidly but requires careful chromatography to remove urea byproducts.

Procedure:

  • Dissolve Pyridazine acid (1.0 mmol) in dry DMF (3 mL).

  • Add DIPEA (3.0 mmol). Stir for 2 mins.

  • Add HATU (1.1 mmol) in one portion. The solution typically turns yellow/orange.

  • Stir for 5–10 minutes to form the O-At activated ester (monitor by LCMS if needed).

  • Add Amine (1.2 mmol).

  • Stir for 1–4 hours.

  • Critical Workup Step: Pour the reaction mixture into ice-cold 5% LiCl solution . This precipitates the product while keeping DMF and urea byproducts in the aqueous phase. Filter the solid or extract with EtOAc.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseSolution
Low Yield / Recovery Zwitterion formation precipitates out of solution before coupling.Switch to Protocol B (Ghosez) or use DMSO/DMF mixtures.
N-Acylation The pyridazine ring nitrogen reacts with the activated ester (self-capping).Use sterically bulky bases (DIPEA) or switch to T3P (steric bulk of the reagent reduces N-attack).
Epimerization Over-activation of the alpha-carbon (if chiral).Use T3P + Pyridine at 0 °C. Avoid HATU/HBTU.
Product "Stuck" in Aqueous Pyridazine amides can be very polar.[2]Use n-Butanol or 2-MeTHF for extraction. Do not use Diethyl Ether.[2]

References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link][6]

  • Ghosez, L., et al. (1979). "alpha-Chloro-enamines; Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][7][8][9] Tetrahedron. [Link]

  • Patterson, A. W., et al. (2011). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP." Tetrahedron Letters. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing decarboxylation of pyridazine-3-carboxylic acid during heating

Technical Support Center: Pyridazine-3-Carboxylic Acid Stability Topic: Minimizing Decarboxylation of Pyridazine-3-Carboxylic Acid Executive Summary: Pyridazine-3-carboxylic acid is structurally predisposed to thermal de...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridazine-3-Carboxylic Acid Stability

Topic: Minimizing Decarboxylation of Pyridazine-3-Carboxylic Acid

Executive Summary: Pyridazine-3-carboxylic acid is structurally predisposed to thermal decarboxylation due to the electron-deficient nature of the diazine ring, which stabilizes the transition state for carbon dioxide extrusion. This process is often mechanistically analogous to the Hammick reaction observed in picolinic acids.[1] Minimizing this degradation requires strict control over protonation states (pH) , thermal exposure , and solvation environments .

This guide provides troubleshooting workflows and mechanistic insights to stabilize this moiety during synthesis, purification, and storage.

Module 1: Mechanistic Insights & Root Cause Analysis

Q: Why does pyridazine-3-carboxylic acid decarboxylate so easily compared to benzoic acid?

A: The instability arises from the nitrogen atoms in the ring. Unlike benzoic acid, pyridazine-3-carboxylic acid can form a zwitterionic species (internally protonated ring nitrogen and deprotonated carboxylate).

  • The Zwitterion Trap: The proton on the ring nitrogen pulls electron density, making the ring highly electron-deficient.

  • Ylide Formation: Upon heating, the carboxylate group leaves as CO₂, generating a transient ylide (a negative charge on the ring carbon stabilized by the adjacent positive nitrogen).

  • Irreversibility: This ylide is quickly protonated by solvent or other acid molecules to form the decarboxylated pyridazine.

Key Insight: The reaction rate is often highest at the isoelectric point (where the zwitterion concentration is maximized).[2] Shifting the equilibrium toward the anionic salt form (high pH) or the ester form significantly increases thermal stability.

DecarboxylationMechanism cluster_0 Critical Instability Zone Zwitterion Zwitterion Form (High Energy) TS Transition State (CO2 Extrusion) Zwitterion->TS Heat (>100°C) Ylide Hammick Intermediate (Ylide) TS->Ylide - CO2 Acid Neutral Acid (Equilibrium) Acid->Zwitterion Tautomerization Anion Anion (Salt) (Kinetic Trap / Stable) Acid->Anion + Base (pH > pKa) Product Pyridazine (Decarboxylated) Ylide->Product + H+

Figure 1: The decarboxylation pathway is driven by the zwitterionic tautomer. Converting to the anion (green path) prevents entry into the instability zone.

Module 2: Synthesis & Reaction Optimization

Q: I need to heat my reaction to drive a substitution on the pyridazine ring. How do I prevent the carboxylic acid from falling off?

A: You must avoid heating the free acid. Use one of the following "Masking Strategies":

StrategyProtocolStability RatingMechanism of Protection
Ester Protection Convert to Ethyl or Methyl ester before heating.⭐⭐⭐⭐⭐ (High)Removes the carboxylate negative charge required for the Hammick mechanism.
Salt Formation Add 1.1 eq. K₂CO₃ or Cs₂CO₃ .⭐⭐⭐⭐ (Med-High)Forces the molecule into the Anionic state. Anions decarboxylate 10–100x slower than zwitterions.
Lewis Acid Complex Use BF₃·Et₂O (if compatible).⭐⭐⭐ (Medium)Coordinates to the nitrogen lone pair, preventing the specific protonation required for zwitterion formation.

Q: Which solvents accelerate decarboxylation?

A: Avoid high-boiling protic solvents or solvents that stabilize ionic transition states if you are working with the free acid.

  • High Risk: Water (hot), Ethylene Glycol, Acetic Acid (promotes zwitterion).

  • Lower Risk: Toluene, DCM, THF (Aprotic solvents destabilize the zwitterionic transition state).

Module 3: Workup & Purification Troubleshooting

Q: I see the product disappearing during Rotavap concentration. What is happening?

A: This is a classic "Thermal-Concentration" failure. As you remove solvent, the local concentration of acid increases, promoting intermolecular proton transfer and zwitterion formation, while the water bath supplies the heat.

Protocol: The "Cold-Basic" Isolation

  • Quench: Cool reaction mixture to <5°C.

  • pH Adjustment: Adjust aqueous layer pH to 8.0–9.0 using saturated NaHCO₃ or K₂CO₃. Do not acidify to pH 3–4 for extraction.

  • Extraction: If your product is amphoteric, it may not extract well into organic solvents at basic pH.

    • Alternative: Lyophilize the basic aqueous layer directly to obtain the carboxylate salt .

    • If extraction is mandatory: Use n-Butanol or IPA/CHCl₃ (1:3) at pH 5–6 (minimize time in this window) and keep temperature <30°C.

Q: Can I use silica gel chromatography?

A: Risk: High. Silica gel is slightly acidic and can protonate the pyridazine nitrogen, catalyzing decarboxylation on the column.

  • Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent. This neutralizes acidic sites and keeps the pyridazine in a stable state.

PurificationFlow Start Crude Reaction Mixture Check Is the Acid Protected? Start->Check Yes Yes (Ester) Check->Yes Ester No No (Free Acid) Check->No Acid Standard Standard Workup (Silica/Rotavap) Yes->Standard SaltStrategy Convert to K+/Na+ Salt (pH 8-9) No->SaltStrategy Stabilize Lyophilize Lyophilization (Freeze Dry) SaltStrategy->Lyophilize Preferred Acidify Acidify to pH 3-4 (Isoelectric Zone) SaltStrategy->Acidify Avoid Decarb DECARBOXYLATION RISK Acidify->Decarb Heat/Time

Figure 2: Decision tree for isolation. Avoiding the "Isoelectric Zone" (pH 3-4) during heating is critical.

Module 4: Storage and Stability

Q: How should I store the isolated acid?

A:

  • Form: Store as the Sodium or Potassium salt if possible. The free acid has a limited shelf life at room temperature.

  • Temperature: -20°C is recommended.

  • Atmosphere: Store under Argon. Moisture can facilitate proton transfer and slow decarboxylation over months.

References

  • Dyson, P., & Hammick, D. L. (1937).[3] Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society, 1724.[3]

  • Dunn, G. E., et al. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 50(18), 3017-3027.

  • Goossen, L. J., et al. (2009).[4] Protodecarboxylation of heteroaromatic carboxylic acids. Organic Letters, 11(24), 5710-5713.

  • Tiryaki, D., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids. Iran Journal of Pharmaceutical Research, 20(3), 456-475.[5]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 6-(Isopropylamino)pyridazine-3-carboxylic Acid

This is a technical support guide designed for researchers working with 6-(Isopropylamino)pyridazine-3-carboxylic Acid . Topic: Stability Profile & Troubleshooting in Acidic Media Audience: Medicinal Chemists, Process De...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with 6-(Isopropylamino)pyridazine-3-carboxylic Acid .

Topic: Stability Profile & Troubleshooting in Acidic Media Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)

Executive Summary: The Acidic Stability Paradox

6-(Isopropylamino)pyridazine-3-carboxylic Acid is a critical scaffold in the synthesis of HPK1 inhibitors and other bioactive pyridazines. While the isopropylamino group at position C6 provides electron-donating stability, the carboxylic acid at position C3 (adjacent to the ring nitrogen) creates a high risk of thermal decarboxylation , particularly under acidic conditions.

Key Stability Insight: This compound exhibits a "stability valley." It is relatively stable in solid form and neutral buffers but undergoes rapid protodecarboxylation when heated in acidic solution (pH < 2), driven by the protonation of the N2-nitrogen.

Critical Degradation Pathways

Understanding how the molecule breaks down is the first step in prevention.

Mechanism A: Acid-Catalyzed Protodecarboxylation (Primary Risk)

The proximity of the carboxylic acid to the ring nitrogen (N2) allows for a specific degradation mechanism. In strong acids, the N2 atom becomes protonated. This pulls electron density from the C3 carbon, weakening the C-C bond of the carboxyl group.

  • Trigger: Low pH (< 2.0) + Heat (> 40°C).

  • Observation: Evolution of gas (CO₂), loss of starting material, formation of N-isopropylpyridazin-3-amine .

  • Mass Spec Signature: Loss of 44 Da ([M-H]⁻ 180 → 136).

Mechanism B: Hydrolytic Deamination (Secondary Risk)

Under extreme forcing conditions (e.g., refluxing conc. HCl > 6h), the isopropylamino group can undergo hydrolysis, though this is kinetically slower than decarboxylation.

  • Product: 6-Hydroxypyridazine-3-carboxylic acid (tautomerizes to pyridazinone).

  • Mass Spec Signature: Replacement of isopropylamine (-58) with hydroxyl (+17).

Visualizing the Pathway

DegradationPathway SM Target Molecule (6-Isopropylamino-pyridazine-3-COOH) Protonated Protonated Intermediate (N2-H+ Activated) SM->Protonated  pH < 2.0   TS Transition State (C-C Bond Weakening) Protonated->TS  Heat (>40°C)   Hydrolysis Degradant B (6-Hydroxypyridazine derivative) Protonated->Hydrolysis  Reflux > 6h (Slow)   Decarboxy Degradant A (N-isopropylpyridazin-3-amine) TS->Decarboxy  -CO2 (Fast)  

Figure 1: The primary degradation pathway is acid-catalyzed decarboxylation, which occurs significantly faster than hydrolytic deamination.

Troubleshooting Guide: Common Experimental Issues

Scenario 1: "My yield is low after acid workup."
Possible Cause Diagnostic Question Corrective Action
Decarboxylation Did you heat the solution above 40°C while acidic?Avoid heat. Perform acidifications at 0–5°C. Use vacuum concentration at low temp (<30°C) if necessary.
Isoelectric Loss Did you filter at pH 3–4?The compound is amphoteric. It may be soluble at pH 1 (cation) and pH 9 (anion) but precipitates at its pI (approx pH 3.5–4.5) . Ensure you are filtering the precipitate, not discarding it with the filtrate.
Salt Formation Is the product an oil?You may have isolated the HCl salt, which can be hygroscopic. Lyophilize to obtain a stable solid.
Scenario 2: "I see a split peak in HPLC."
  • Issue: Inconsistent retention times or peak splitting.

  • Root Cause: pH sensitivity of the zwitterion.

  • Fix: Ensure your HPLC mobile phase is buffered .

    • Bad: Water/Acetonitrile (pH varies).

    • Good: 0.1% TFA or 10mM Ammonium Formate (locks the protonation state).

Scenario 3: "The solid is turning yellow/brown during storage."
  • Issue: Oxidative instability or slow decarboxylation.

  • Root Cause: Residual acid traces in the solid lattice catalyzing degradation over time.

  • Fix: Ensure the final solid is washed thoroughly with a neutral solvent (e.g., cold ether or isopropanol) to remove excess acid traces before drying. Store at -20°C.

Standardized Protocols

Protocol A: Safe Acidification & Isolation

Objective: To isolate the free acid without inducing decarboxylation.

  • Preparation: Cool the reaction mixture (containing the carboxylate salt) to 0°C in an ice bath.

  • Acidification: Slowly add 1M HCl dropwise with vigorous stirring.

    • Critical: Monitor pH continuously. Stop exactly at pH 3.5–4.0 (predicted isoelectric point).

    • Warning: Do not overshoot to pH 1 unless you intend to isolate the HCl salt, as this increases solubility and decarboxylation risk.

  • Crystallization: Allow the suspension to stir at 0°C for 30 minutes.

  • Filtration: Filter the white precipitate.

  • Washing: Wash with cold water (2x) followed by cold diethyl ether (1x) to remove residual acid.

  • Drying: Dry under high vacuum at room temperature (Do not heat >40°C in the oven).

Protocol B: Stability-Indicating HPLC Method

Use this method to quantify the decarboxylated impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic buffer suppresses ionization of the carboxylic acid, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine).

  • Expected Elution:

    • Target Acid: ~3.5 min (more polar).

    • Decarboxylated Impurity: ~5.2 min (less polar, loss of -COOH).

Diagnostic Workflow (Decision Tree)

Use this flowchart to determine the safety of your current processing conditions.

SafetyCheck Start Start: Acidic Processing Step CheckTemp Is Temperature > 40°C? Start->CheckTemp CheckPH Is pH < 2.0? CheckTemp->CheckPH No (<40°C) RiskHigh CRITICAL RISK: Decarboxylation Likely CheckTemp->RiskHigh Yes (>40°C) CheckTime Exposure Time > 1 hour? CheckPH->CheckTime Yes (pH < 2) Safe SAFE ZONE: Proceed CheckPH->Safe No (pH > 2) CheckTime->RiskHigh Yes RiskMed MODERATE RISK: Monitor by LC-MS CheckTime->RiskMed No

Figure 2: Decision matrix for handling 6-(Isopropylamino)pyridazine-3-carboxylic acid in acidic media.

Frequently Asked Questions (FAQ)

Q: Can I use sulfuric acid instead of hydrochloric acid? A: It is not recommended. Sulfuric acid is a non-volatile, strong dehydrating agent. It can promote "charring" or sulfonation side reactions. Furthermore, removing residual sulfuric acid is difficult without an aqueous workup, which re-introduces solubility losses. 1M HCl or Acetic Acid is preferred.

Q: Why does my compound turn into a gum/oil upon acidification? A: You likely passed the isoelectric point (pH ~4) and formed the protonated cation (pH < 1), which is highly soluble in water but may oil out as a hygroscopic salt if the concentration is high. Adjust pH back to 3.5–4.0 with dilute NaOH to induce crystallization of the free acid.

Q: Is the compound stable in DMSO? A: Yes, generally stable in DMSO at room temperature. However, avoid "acidic DMSO" (DMSO acidified with TFA/HCl) for long-term storage, as this mimics the degradation conditions described above.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 269369, Pyridazine-3-carboxylic acid. Retrieved from [Link]

  • Gooßen, L. J., et al. (2009).Copper-catalyzed protodecarboxylation of aromatic carboxylic acids.
Troubleshooting

Resolving phase separation issues with pyridazine derivatives

Introduction: Navigating the Formulation Challenges of Pyridazine Derivatives The pyridazine ring is a vital scaffold in modern drug discovery, offering unique physicochemical properties that are advantageous for molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Formulation Challenges of Pyridazine Derivatives

The pyridazine ring is a vital scaffold in modern drug discovery, offering unique physicochemical properties that are advantageous for molecular recognition and therapeutic activity.[1][2] However, the very characteristics that make them attractive—such as high dipole moments and robust hydrogen bonding potential—can also present significant formulation challenges, most notably, a propensity for phase separation.[2][3]

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering solubility and stability issues with pyridazine derivatives. We will explore the underlying causes of phase separation and provide a structured troubleshooting framework, complete with proactive strategies, reactive solutions, and detailed experimental protocols to ensure the stability and efficacy of your compounds.

Part 1: Frequently Asked Questions - Understanding the "Why"

This section addresses the fundamental principles governing the phase separation of pyridazine derivatives.

Q1: What is phase separation in the context of pharmaceutical development?

A: Phase separation is the process by which a solution or mixture separates into two or more distinct phases with different physical properties. In the context of an Active Pharmaceutical Ingredient (API) like a pyridazine derivative, this typically manifests as the API precipitating out of solution, forming an amorphous (oiling out) or crystalline solid, or creating a drug-rich liquid phase distinct from the bulk solvent.[4] This phenomenon indicates that the solubility limit of the compound has been exceeded under the given conditions, leading to a thermodynamically unstable state.

Q2: Why are pyridazine derivatives particularly susceptible to phase separation?

A: Several intrinsic physicochemical properties of the pyridazine heterocycle contribute to their poor aqueous solubility and tendency to phase separate:[2][5]

  • High Dipole Moment: The adjacent nitrogen atoms create a significant dipole moment (around 4D), which can lead to strong self-association and π-π stacking interactions between molecules.[2][3] These solute-solute interactions can be more energetically favorable than solute-solvent interactions, especially in less polar or aqueous environments, promoting aggregation and precipitation.

  • Crystallinity: Many pyridazine derivatives are highly crystalline solids, often described as "brick-dust" APIs.[6] The high crystal lattice energy requires substantial energy to overcome during dissolution, making them poorly soluble.[7][8]

  • Weak Basicity: While the nitrogen atoms are hydrogen bond acceptors, the pyridazine ring is a weak base (pKa ≈ 2.3).[3][9] This limits the effectiveness of pH modification as a sole strategy for solubilization, as significant protonation may only occur at very low pH values, which are not always experimentally feasible or physiologically relevant.

Q3: What are the experimental consequences of uncontrolled phase separation?

A: Uncontrolled phase separation can severely impact experimental reproducibility and therapeutic outcomes. Consequences include:

  • Inaccurate Dosing: If the API is not fully dissolved, it is impossible to administer an accurate and consistent dose in solution-based assays or formulations.[8]

  • Reduced Bioavailability: For oral dosage forms, undissolved API has a much lower dissolution rate in the gastrointestinal tract, leading to poor absorption and reduced bioavailability.[10][11]

  • Assay Interference: Precipitated material can interfere with analytical measurements, scatter light in optical assays, and lead to unreliable data in biological screens.

  • Failed Formulations: In injectable formulations, phase separation can lead to the formation of particles, which is unsafe for parenteral administration.[12]

Part 2: Troubleshooting Guide - Proactive & Reactive Strategies

This guide provides a structured approach to preventing and resolving phase separation issues.

Proactive Strategy: Designing for Success

Q4: I am starting a project with a new pyridazine derivative. How can I proactively minimize the risk of phase separation?

A: A proactive approach based on sound formulation science is critical. The goal is to create a thermodynamically stable system or a long-lived kinetically stable amorphous state.

  • Thorough Physicochemical Characterization: Before formulation, fully characterize your API.[11] Key parameters include aqueous solubility, pKa, LogP, melting point, and solid-state form (polymorphism).[8][13] Techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) are essential to understand the compound's thermal properties and crystallinity.[4][11]

  • Strategic Solvent Selection: While many pyridazine derivatives have poor solubility in water, they may be soluble in various organic solvents.[5] For initial studies, consider using co-solvent systems (e.g., DMSO/water, ethanol/water). However, be aware that adding an aqueous buffer to a stock solution in a non-aqueous solvent is a common trigger for precipitation.

  • Employing Solubility-Enhancing Excipients: For many poorly soluble APIs, excipients are essential to achieve the desired concentration and stability.[7][10] The two most common and effective strategies are creating Amorphous Solid Dispersions (ASDs) and using polymeric micelles.[6][12]

    • Amorphous Solid Dispersions (ASDs): ASDs involve dispersing the API in a polymer matrix in an amorphous (non-crystalline) state.[4] This eliminates the crystal lattice energy barrier to dissolution.[7] High molecular weight polymers like povidone (PVP), copovidone (Kollidon® VA64), or advanced polyacrylic acid polymers (Apinovex™) are used to create a stable, glassy matrix that inhibits crystallization and phase separation.[6][7]

    • Polymeric Micelles: Amphiphilic block copolymers or lipid-based excipients can self-assemble into nanosized micelles in aqueous solutions.[12][14] The hydrophobic core of the micelle encapsulates the poorly soluble pyridazine derivative, while the hydrophilic shell ensures compatibility with the aqueous environment, effectively keeping the API solubilized.[12][15]

Reactive Troubleshooting: Addressing Observed Phase Separation

The following decision tree provides a logical workflow when phase separation is unexpectedly encountered.

G cluster_0 Phase Separation Troubleshooting Workflow cluster_1 Initial Corrective Actions cluster_2 Advanced Formulation Strategies Start Phase Separation Observed (Cloudiness, Precipitate, Oiling Out) Char Characterize the Precipitate (Microscopy, DSC, XRPD) Start->Char Decision1 Is the precipitate Amorphous or Crystalline? Char->Decision1 Adjust_pH Adjust pH (Consider API pKa) Decision1->Adjust_pH Crystalline or Amorphous Add_Cosolvent Increase Co-Solvent (e.g., DMSO, Ethanol) Decision2 Did initial actions resolve the issue? Adjust_pH->Decision2 Heat_Sonicate Apply Gentle Heat or Sonication Add_Cosolvent->Decision2 Heat_Sonicate->Decision2 ASD Formulate as Amorphous Solid Dispersion (ASD) Decision2->ASD No Confirm Confirm Stability & Characterize (DLS, HPLC, Dissolution Testing) Decision2->Confirm Yes Micelles Use Polymeric Micelles or Lipid-Based Systems ASD->Confirm Complexation Utilize Inclusion Complexes (e.g., Cyclodextrins) Micelles->Confirm Complexation->Confirm

Caption: Troubleshooting Decision Tree for Phase Separation.

Q5: My solution became cloudy after adding an aqueous buffer. What is the first thing I should do?

A: This indicates the compound has precipitated.

  • Confirm pH: First, check the pH of the final solution. The solubility of pyridazine derivatives can be pH-dependent, although they are weak bases.[16] If the API has acidic or basic functional groups elsewhere on the molecule, pH will be a critical factor. A slight adjustment of pH (if compatible with your experiment) might redissolve the compound.

  • Increase Co-solvent Ratio: If pH adjustment is not effective or possible, the issue is likely poor solubility in the final solvent system. Try preparing the formulation again with a higher percentage of the organic co-solvent (e.g., increasing from 1% to 5% DMSO).

  • Apply Energy: Gentle heating or sonication can sometimes help redissolve a precipitated compound, particularly if it has formed a kinetically trapped amorphous solid. However, be cautious, as this may not result in a thermodynamically stable solution, and the compound could precipitate again upon cooling.

Q6: I've tried simple fixes, but the problem persists. What advanced formulation strategies should I consider?

A: If simple methods fail, a more robust formulation strategy using solubility-enhancing excipients is necessary. This is where the principles of ASDs and micellar solubilization become critical.

  • For Crystalline Precipitates: The primary goal is to disrupt the crystal lattice. Creating an Amorphous Solid Dispersion (ASD) is the most effective strategy.[6][7] This involves dissolving both the pyridazine derivative and a suitable polymer (like Kollidon® VA64 or HPMC-AS) in a common solvent and then rapidly removing the solvent (e.g., via spray drying or film evaporation). The resulting solid will be an amorphous dispersion of your API in the polymer matrix, which typically has a much higher dissolution rate and apparent solubility.[17]

  • For Amorphous "Oiling Out": If the compound separates as a sticky, non-crystalline phase, the goal is to prevent self-aggregation and encapsulate the molecule. Polymeric micelles are an excellent choice here.[12] Excipients like Soluplus® or lipid-based systems can encapsulate the lipophilic pyridazine derivative within their hydrophobic cores, presenting a hydrophilic exterior to the aqueous environment.[10][14]

The mechanism of micellar solubilization is depicted below.

Caption: Mechanism of Polymeric Micelle Solubilization.

Data Summary: Excipients for Solubility Enhancement

The following table summarizes common excipients used to address phase separation issues.

Excipient CategoryExample(s)Mechanism of ActionPrimary Application
Polymers Povidone, Copovidone (Kollidon® VA64), HPMC, Apinovex™[6][7]Forms an amorphous solid dispersion, inhibiting crystallization and increasing the dissolution rate.[17]Oral solid dosage forms
Surfactants Polysorbates (Tween®), PoloxamersImprove wetting of the API and can form micelles at concentrations above the CMC.[10]Oral and parenteral formulations
Lipids Triglycerides, Gelucire®, Labrasol®[10][14]Act as lipidic solvents for the API, forming self-emulsifying drug delivery systems (SEDDS).[14]Oral liquid/semi-solid formulations
Cyclodextrins β-Cyclodextrin, HP-β-CDForm inclusion complexes where the hydrophobic API is held within the cyclodextrin cavity.[12]Oral and parenteral formulations

Part 3: Key Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a lab-scale method for preparing an ASD, a robust technique for enhancing the solubility of crystalline pyridazine derivatives.[6]

Objective: To prepare a solid, amorphous dispersion of a pyridazine API in a polymer matrix to prevent crystallization and improve dissolution.

Materials:

  • Pyridazine derivative (API)

  • Polymer (e.g., Kollidon® VA64, PVP K30, HPMC-AS)

  • Volatile solvent capable of dissolving both API and polymer (e.g., methanol, acetone, dichloromethane)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Determine Drug Loading: Start with a drug loading of 10-25% (w/w). For example, for a 20% loading, use 200 mg of API and 800 mg of polymer.

  • Dissolution: Dissolve the API and the polymer completely in a minimal amount of the selected solvent in a round-bottom flask. Sonicate gently if necessary to ensure a clear solution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. The bath temperature should be kept relatively low (e.g., 40 °C) to minimize thermal stress on the compound.

  • Film Formation: Continue evaporation until a thin, uniform film is formed on the wall of the flask and all solvent is removed.

  • Drying: Place the flask in a vacuum oven at 40-50 °C for 12-24 hours to remove any residual solvent. Trapped solvent can act as a plasticizer and reduce the stability of the amorphous system.

  • Collection and Storage: Carefully scrape the solid ASD from the flask. The resulting material should be a fine powder or brittle solid. Store immediately in a desiccator, as amorphous materials can be hygroscopic.

  • Characterization (Self-Validation):

    • Confirm Amorphous State: Analyze a small sample using XRPD. The absence of sharp Bragg peaks indicates an amorphous state.

    • Assess Glass Transition: Use DSC to measure the glass transition temperature (Tg). A single Tg between that of the pure API and the polymer indicates a homogenous, miscible dispersion.[4][17]

    • Verify Improved Dissolution: Perform a dissolution test comparing the ASD to the crystalline API to confirm the enhancement.

Protocol 2: Characterization of Phase Separation Using Dynamic Light Scattering (DLS)

Objective: To detect the formation of sub-micron particles or aggregates that are early indicators of phase separation, even before visible precipitation occurs.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Formulated solution of the pyridazine derivative

  • Appropriate cuvette (disposable or quartz)

  • 0.22 µm syringe filter

Procedure:

  • Sample Preparation: Filter the solution to be analyzed directly into a clean, dust-free cuvette using a 0.22 µm syringe filter. This removes any extraneous dust particles that would interfere with the measurement.

  • Instrument Setup: Place the cuvette in the DLS instrument. Allow the sample to equilibrate to the desired temperature (e.g., 25 °C) for several minutes.

  • Measurement: Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of particles in the solution.

  • Data Analysis:

    • Z-Average Diameter: A Z-average diameter of <10 nm typically indicates a true solution of small molecules or stable micelles. A sudden increase in the Z-average diameter over time suggests particle formation and the onset of phase separation.

    • Polydispersity Index (PDI): A low PDI (<0.2) indicates a monodisperse population of particles. A high or increasing PDI suggests a wide range of particle sizes, often seen during aggregation and precipitation.

    • Count Rate: A stable count rate indicates a stable solution. A sharp increase in the count rate is a sensitive indicator of particle formation.

  • Interpretation (Self-Validation): A stable solution should show a low, consistent Z-average size and PDI over time. If these values increase, it is a quantitative confirmation that phase separation is occurring. This technique is invaluable for stability studies and for comparing the effectiveness of different formulation strategies.[8]

References

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Unger, N., et al. (2017). Amorphous-Amorphous Phase Separation in API/Polymer Formulations. Molecules, 22(10), 1590. [Link]

  • Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients. [Link]

  • Gattefossé. Excipients for solubility and bioavailability enhancement. [Link]

  • Alam, O., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3381. [Link]

  • Nayak, A. K., & Pal, D. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOP Conference Series: Materials Science and Engineering, 263, 022026. [Link]

  • Agilent. IPI Manufacturing - Key Challenges in API Characterisation and its Impacts. [Link]

  • Amir, M. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Pharmatutor. [Link]

  • Altasciences. ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API. [Link]

  • Culmer, J. A. (2022). Development of Novel Pyridazine Derivatives and Drug Delivery Systems. Georgia Southern University Electronic Theses and Dissertations. [Link]

  • Journal of Chemical and Pharmaceutical Research. Drug design, development and biological screening of pyridazine derivatives. [Link]

  • Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3449-3456. [Link]

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • Google Patents. EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Theses. [Link]

  • Meanwell, N. A. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(10), 1146-1215. [Link]

  • Volyniuk, D., et al. (2022). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 27(21), 7247. [Link]

  • Singh, R. K., et al. (2013). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1373-1392.
  • Loftin, E. R., et al. (2014). Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics. Journal of Environmental Quality, 43(6), 1967-1976. [Link]

  • Organic Chemistry Portal. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. [Link]

  • Workentin, M. S., & Pilgrim, C. D. (2020). Development of the “phase separation” strategy: addressing dilution effects in macrocyclization. Canadian Journal of Chemistry, 98(10), 577-587. [Link]

  • Rudresh, H. M., et al. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Aubé, J., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 7948-7957. [Link]

  • ResearchGate. (PDF) Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. [Link]

  • Kim, H. (2010). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Thesis. [Link]

  • Science of Synthesis. Product Class 8: Pyridazines. [Link]

  • ResearchGate. Solid Phase Synthesis of Pyridazine Derivatives Using Polymer-Bound Sodium Benzenesulfinate | Request PDF. [Link]

  • Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. [Link]

  • Ghorab, M. M., et al. (2010). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 15(11), 7837-7848. [Link]

Sources

Optimization

Technical Support Center: 6-(Isopropylamino)pyridazine-3-carboxylic Acid (IPCA) Analysis

Subject: Degradation Profiling & Analytical Troubleshooting for IPCA Ticket ID: #TECH-IPCA-001 Assigned Specialist: Senior Application Scientist, Analytical Development Executive Summary 6-(Isopropylamino)pyridazine-3-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Degradation Profiling & Analytical Troubleshooting for IPCA Ticket ID: #TECH-IPCA-001 Assigned Specialist: Senior Application Scientist, Analytical Development

Executive Summary

6-(Isopropylamino)pyridazine-3-carboxylic Acid (IPCA) is a critical heterocyclic building block and a potential degradation impurity in the synthesis of pyridazinone-based pharmaceuticals and agrochemicals. Its structure—comprising an electron-deficient pyridazine ring, a secondary amine, and a carboxylic acid—renders it susceptible to specific degradation pathways, primarily decarboxylation and oxidative dealkylation .

This guide addresses the identification, separation, and control of IPCA and its degradation products, utilizing high-resolution mass spectrometry (HRMS) and stress-testing protocols.

Module 1: Degradation Pathway Analysis

Q: What are the primary degradation products of IPCA I should look for in my stability study?

A: Based on the structural moieties of IPCA (C₈H₁₁N₃O₂), you must monitor three primary degradation vectors: thermal decarboxylation, oxidative dealkylation, and N-oxidation.

1. Thermal Decarboxylation (Major Pathway)

Under thermal stress (especially >60°C or in acidic solution), the carboxylic acid at position 3 is prone to loss of CO₂. The electron-withdrawing nature of the pyridazine ring facilitates this process.

  • Product: N-Isopropylpyridazin-3-amine (Des-carboxy IPCA).

  • Mass Shift: -44.01 Da.

2. Oxidative Dealkylation (N-Dealkylation)

Oxidative stress (peroxides, light) attacks the secondary amine. The isopropyl group is lost (likely as acetone) via a carbinolamine intermediate.

  • Product: 6-Aminopyridazine-3-carboxylic acid.[][2][3]

  • Mass Shift: -42.05 Da.

3. N-Oxidation

The pyridazine nitrogens are susceptible to oxidation, particularly N2, forming the N-oxide.

  • Product: IPCA N-Oxide.

  • Mass Shift: +15.99 Da.

Visualization: IPCA Degradation Map

IPCA_Degradation Parent Parent: IPCA (C8H11N3O2) MW: 181.19 Decarb Degradant A: N-Isopropylpyridazin-3-amine (Loss of CO2) Parent->Decarb Thermal/Acid (-44 Da) Dealkyl Degradant B: 6-Aminopyridazine-3-carboxylic acid (Loss of Isopropyl) Parent->Dealkyl Oxidative (-42 Da) NOxide Degradant C: IPCA N-Oxide (+ Oxygen) Parent->NOxide Peroxide/Oxidation (+16 Da)

Figure 1: Predicted degradation pathways of 6-(Isopropylamino)pyridazine-3-carboxylic Acid under stress conditions.

Module 2: Analytical Method Troubleshooting

Q: I am seeing poor retention and peak tailing for IPCA in my Reverse Phase (RP) method. How do I fix this?

A: IPCA is a zwitterionic molecule (amphoteric) containing both a basic amine and an acidic carboxyl group. In standard C18 RP-HPLC at neutral pH, it is highly polar and ionized, leading to elution in the void volume or severe tailing.

Recommended Protocol Adjustment:

  • Switch to Mixed-Mode or HILIC:

    • Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Zwitterionic or Amide phase) or a Mixed-Mode RP/Anion-Exchange column.

    • Why: This retains the polar zwitterion and separates it from the less polar decarboxylated degradant.

  • pH Control (Ion-Suppression):

    • If you must use C18, you must suppress ionization.

    • Acidic Mobile Phase: Use 0.1% Formic Acid or TFA (pH ~2-3). This protonates the carboxylic acid, making the molecule slightly more hydrophobic, though the amine remains charged.

    • Ion-Pairing: Add 5-10 mM Heptafluorobutyric acid (HFBA) to the mobile phase to retain the amine.

Q: Can you provide a summary of the m/z transitions for the parent and degradants?

A: Yes. Use the table below to set up your Selected Reaction Monitoring (SRM) or to filter your HRMS data.

Compound IDStructure NameFormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)Mass Shift (Δ)Polarity (vs Parent)
IPCA (Parent) 6-(Isopropylamino)pyridazine-3-carboxylic AcidC₈H₁₁N₃O₂181.0851182.0924 0Reference
Degradant A N-Isopropylpyridazin-3-amineC₇H₁₁N₃137.0953138.1026 -44.01 DaLess Polar (Later RT)
Degradant B 6-Aminopyridazine-3-carboxylic acidC₅H₅N₃O₂139.0382140.0455 -42.05 DaMore Polar (Earlier RT)
Degradant C IPCA N-OxideC₈H₁₁N₃O₃197.0800198.0873 +15.99 DaSimilar/Slightly Earlier

Module 3: Stability & Handling FAQs

Q: Is IPCA light-sensitive?

A: Pyridazine rings can be susceptible to photolytic degradation, particularly if the solution is oxygenated. While the carboxylic acid stabilizes the ring somewhat, the secondary amine is a liability.

  • Recommendation: Store solid standards in amber vials at 2-8°C. Protect solutions from light during autosampler queuing.

Q: What is the toxicity concern for the dealkylated degradant (Degradant B)?

A: Degradant B (6-Aminopyridazine-3-carboxylic acid) is a known structural analogue used in pharmaceutical synthesis. While specific toxicity data depends on the dose, primary aromatic amines (or heteroaromatic amines) are often flagged as potential genotoxic impurities (PGIs) until proven otherwise.

  • Action: If IPCA is an intermediate in a drug substance, you must control Degradant B to ICH M7 limits (typically TTC levels) unless Ames negative data is available [1].

Q: My recovery of IPCA from plasma/media is low (~30%). Why?

A: This is a common issue with small, polar N-heterocycles.

  • Cause: IPCA likely binds to silanols in glass vials or is lost during standard Liquid-Liquid Extraction (LLE) because it remains in the aqueous phase.

  • Solution: Use Protein Precipitation (PPT) with Acetonitrile containing 1% Formic Acid. Avoid LLE. If using Solid Phase Extraction (SPE), use a Mixed-Mode Cation Exchange (MCX) cartridge to catch the amine [2].

References

  • European Medicines Agency (EMA) / ICH. (2017). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.Link

  • Boc Sciences. (n.d.). 6-(Ethylamino)pyridazine-3-carboxylic Acid (Related Derivative Properties). Retrieved March 5, 2026.

  • National Institutes of Health (NIH) - PubChem. (2025). Pyridazine-3-carboxylic acid (Compound Summary).[][2][3][4][5][6][7][8] Retrieved March 5, 2026. Link

  • MDPI. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (Demonstrates coordination and stability of the carboxylic acid moiety). Link

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of Pyridazine Carboxylic Acids

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Differentiation of diazine carboxylic acid isomers—specifically pyridazine, pyrimidine, and p...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Differentiation of diazine carboxylic acid isomers—specifically pyridazine, pyrimidine, and pyrazine derivatives—is a critical analytical challenge in medicinal chemistry. While all share the formula C₅H₄N₂O₂ (MW 124.10), their mass spectrometric signatures diverge significantly due to the unique N–N bond in the pyridazine core and the "ortho-effect" proximity of the carboxylic acid group to the ring nitrogens.

This guide objectively compares the fragmentation performance of pyridazine carboxylic acids (PCAs) against their isomers. It establishes that Pyridazine-3-carboxylic acid is distinctively characterized by a facile dehydration ([M-18]⁺) and decarboxylation ([M-44]⁺) pathway driven by the adjacent ring nitrogen, a feature largely suppressed in the 4-isomer and absent in pyrazine/pyrimidine analogues.

Mechanistic Foundations: The Physics of Fragmentation

To interpret the spectra accurately, one must understand the two dominant driving forces in the gas phase:

A. The Pyridazine Core: N₂ Extrusion

Unlike pyrazine (1,4-diazine) or pyrimidine (1,3-diazine), pyridazine contains a weak N–N single bond. Under Electron Ionization (EI), the molecular ion typically undergoes a Retro-Diels-Alder (RDA) type collapse or direct bond cleavage to extrude a neutral nitrogen molecule (


, 28 Da).
  • Diagnostic Signal: A mass shift of -28 Da from the parent or fragment ion.

  • Contrast: Pyrimidines and pyrazines preferentially lose HCN (27 Da) , not

    
    .
    
B. The "Ortho Effect" (Proximity Interaction)

In Pyridazine-3-carboxylic acid, the carboxylic proton is spatially adjacent to the lone pair of the N-2 ring nitrogen. This allows for a proton transfer mechanism in the excited state, facilitating the elimination of water (


) or carbon dioxide (

) through a cyclic transition state. This effect is geometrically impossible in the 4-isomer.
Comparative Analysis: Isomer Differentiation

The following data compares the fragmentation behavior of the two primary pyridazine isomers and their diazine counterparts.

Table 1: Diagnostic Ion Signatures (EI, 70 eV)
CompoundMolecular Ion (

)
Base Peak (Typical)Key Diagnostic LossMechanism Note
Pyridazine-3-carboxylic acid m/z 124 (Strong)m/z 80 or 52[M-18]⁺ (m/z 106) [M-44]⁺ (m/z 80) Ortho Effect: Direct interaction between COOH and N-2 leads to

or

loss.
Pyridazine-4-carboxylic acid m/z 124 (Strong)m/z 79 or 51[M-17]⁺ (m/z 107) [M-45]⁺ (m/z 79) Standard Acid Cleavage: Loss of

then

. No ortho-facilitated water loss.
Pyrazine-2-carboxylic acid m/z 124m/z 79[M-45]⁺ (m/z 79) Loss of

followed by ring opening (HCN loss).
Pyrimidine-4-carboxylic acid m/z 124m/z 53[M-27]⁺ (m/z 97) HCN Loss: Ring fragmentation often competes with acid group loss.
Deep Dive: The 3- vs. 4-Isomer Distinction
  • Pyridazine-3-COOH: The spectrum is dominated by the stability of the resulting pyridazinyl cation after decarboxylation. The proximity of the acidic proton to the N-2 nitrogen lowers the activation energy for the loss of

    
    , often making m/z 80 (
    
    
    
    ) a prominent peak.
  • Pyridazine-4-COOH: Lacking the ortho-stabilization, this isomer follows the "textbook" carboxylic acid pathway:

    
    -cleavage of the hydroxyl group (
    
    
    
    , m/z 107) followed by decarbonylation (
    
    
    , m/z 79).
Visualizing the Fragmentation Pathways

The following diagram illustrates the divergent pathways for Pyridazine-3-carboxylic acid (Ortho Effect) versus the standard fragmentation seen in the 4-isomer.

FragmentationPathways cluster_3isomer Pyridazine-3-COOH (Ortho Effect) cluster_4isomer Pyridazine-4-COOH (Standard) M_Ion Molecular Ion [M]+• m/z 124 Ortho_Inter Cyclic Transition State M_Ion->Ortho_Inter 3-Isomer Only M_OH [M - •OH]+ m/z 107 M_Ion->M_OH 4-Isomer (α-cleavage) M_H2O [M - H₂O]+• m/z 106 Ortho_Inter->M_H2O - H₂O M_CO2 [M - CO₂]+• m/z 80 Ortho_Inter->M_CO2 - CO₂ Frag_52 [C₄H₄]+• m/z 52 (Loss of N₂) M_CO2->Frag_52 - N₂ (Extrusion) M_COOH [M - •COOH]+ m/z 79 M_OH->M_COOH - CO Frag_51 [C₄H₃]+ m/z 51 M_COOH->Frag_51 - N₂

Caption: Divergent fragmentation pathways. The green path highlights the ortho-effect unique to the 3-isomer, while the yellow path represents standard acid cleavage.

Experimental Protocols

To replicate these results or validate unknown samples, follow these standardized workflows.

Protocol A: Electron Ionization (EI) for Structural Fingerprinting

Best for: Distinguishing isomers and library matching.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL methanol.

  • Inlet: Direct Insertion Probe (DIP) or GC injection (if derivatized).

    • Note: Underivatized carboxylic acids may tail in GC. Methyl esterification (using

      
      -Methanol) is recommended for GC-MS.
      
  • Source Conditions:

    • Energy: 70 eV (Standard). Lowering to 20 eV can enhance the molecular ion for unstable derivatives.

    • Temp: 230°C.

  • Analysis: Look for the m/z 106 vs m/z 107 intensity ratio. A high 106/107 ratio indicates the 3-isomer.

Protocol B: Electrospray Ionization (ESI-MS/MS) for Trace Detection

Best for: LC-coupled quantitation and biological matrices.

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).

  • Ionization: Positive Mode (

    
    ) and Negative Mode (
    
    
    
    ).
    • Insight: PCAs are amphoteric but ionize strongly in Negative Mode (

      
      ) due to the carboxylic acid.
      
  • MS/MS Transition (MRM):

    • Precursor: m/z 125 (

      
      )
      
    • Product Ions:

      • m/z 125

        
         107 (Loss of 
        
        
        
        )
      • m/z 125

        
         79 (Loss of 
        
        
        
        )
      • m/z 125

        
         81 (Loss of 
        
        
        
        )
  • Differentiation: In ESI-MS/MS, the collision energy (CE) required to fragment the 3-isomer (via decarboxylation) is typically lower than that for the 4-isomer due to the catalytic effect of the adjacent nitrogen.

Decision Tree for Identification

Use this logic flow to identify your diazine carboxylic acid sample.

DecisionTree Start Unknown Sample (MW 124) Q1 Does the spectrum show significant loss of N₂ (28 Da)? Start->Q1 Q2 Is there a prominent [M-18] (m/z 106) peak? Q1->Q2 Yes (Pyridazine Core) Q3 Is HCN loss (27 Da) the dominant pathway? Q1->Q3 No (Stable Ring) Res_Pyz3 Pyridazine-3-COOH Q2->Res_Pyz3 Yes (Ortho Effect) Res_Pyz4 Pyridazine-4-COOH Q2->Res_Pyz4 No (Standard Cleavage) Res_Pyrim Pyrimidine/Pyrazine-COOH Q3->Res_Pyrim Yes

Caption: Logical workflow for identifying diazine carboxylic acid isomers based on fragmentation.

References
  • Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Ortho effect in Organic Mass Spectrometry. Wikipedia. Retrieved from [Link]

  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis and Characterization. MDPI Molecules. Retrieved from [Link]

Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 6-(Isopropylamino)pyridazine-3-carboxylic Acid: An FTIR-Centric Comparative Analysis

Abstract The structural verification of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. This guide provides an in-depth analysis of 6-(Isopropylamino)pyridazine-3-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The structural verification of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. This guide provides an in-depth analysis of 6-(Isopropylamino)pyridazine-3-carboxylic Acid, focusing on the interpretation of its Fourier-Transform Infrared (FTIR) spectrum. As a molecule possessing a confluence of critical functional groups—a carboxylic acid, a secondary amine, and a heteroaromatic pyridazine core—it presents an excellent case study for spectral interpretation. This document moves beyond a simple peak-to-functional group correlation, explaining the causal relationships behind spectral features and establishing a self-validating framework for analysis. Furthermore, it objectively compares the qualitative insights from FTIR with the quantitative and connectivity data provided by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering researchers a holistic perspective on analytical strategy.

Foundational Analysis: Predicting the FTIR Spectrum

Before stepping into the laboratory, a theoretical analysis of the target molecule is crucial for predicting the expected spectral features. The structure of 6-(Isopropylamino)pyridazine-3-carboxylic Acid is composed of four key vibrational domains: the carboxylic acid, the secondary amine, the isopropyl group, and the pyridazine ring.

  • Carboxylic Acid (-COOH): This group is perhaps the most dominant and recognizable feature in an FTIR spectrum. Its signature is twofold:

    • O-H Stretch: Due to strong intermolecular hydrogen bonding, where molecules form stable dimers, the hydroxyl (O-H) stretching vibration is not a sharp peak. Instead, it appears as an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹[1][2]. This broad feature often partially obscures the C-H stretching signals in the same region[2].

    • C=O Stretch: The carbonyl (C=O) stretch of a carboxylic acid is also very strong and sharp, typically appearing in the 1760-1690 cm⁻¹ region[2][3]. Its exact position can be influenced by conjugation with the pyridazine ring.

  • Secondary Amine (-NH-): Unlike primary amines which show two N-H stretching bands, a secondary amine is characterized by a single, sharp to moderately broad N-H stretching band[4]. This peak is expected in the 3350-3310 cm⁻¹ region and is typically of medium intensity[3][4].

  • Alkyl and Aromatic C-H Stretches:

    • Isopropyl Group: The sp³-hybridized C-H bonds of the isopropyl group will produce strong, sharp stretching absorptions in the 3000-2850 cm⁻¹ range[3][5].

    • Pyridazine Ring: The sp²-hybridized C-H bond on the aromatic ring will give rise to a weaker stretching absorption at a slightly higher frequency, typically between 3100-3000 cm⁻¹[1][3].

  • The "Fingerprint" Region (< 1600 cm⁻¹): This region contains a wealth of complex vibrations, including:

    • Pyridazine Ring Stretches (C=C, C=N): The heteroaromatic ring will exhibit multiple medium-to-strong intensity bands between approximately 1600 cm⁻¹ and 1400 cm⁻¹ due to the stretching vibrations of its carbon-carbon and carbon-nitrogen double bonds[1][6]. Studies on related pyridazine-3-carboxylic acid systems confirm these ring vibrations appear in the 1587–1436 cm⁻¹ range[6].

    • Bending Vibrations: This region also includes C-H bending from the isopropyl group (~1465 and 1375 cm⁻¹), N-H bending, and the characteristic C-O stretch and O-H bend from the carboxylic acid group[1][2][5].

Table 1: Predicted FTIR Absorption Bands for 6-(Isopropylamino)pyridazine-3-carboxylic Acid
Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected Intensity & Shape
~3350 - 3310Secondary Amine (N-H Stretch)Medium, Sharp
~3300 - 2500Carboxylic Acid (O-H Stretch)Strong, Very Broad
~3100 - 3000Aromatic C-H StretchWeak to Medium, Sharp
~3000 - 2850Alkyl (Isopropyl) C-H StretchStrong, Sharp
~1725 - 1700Carboxylic Acid (C=O Stretch)Strong, Sharp
~1600 - 1400Pyridazine Ring (C=C, C=N Stretches)Medium to Strong, Multiple Bands
~1465 & ~1375Alkyl (Isopropyl) C-H BendingMedium
~1320 - 1210Carboxylic Acid (C-O Stretch)Strong
~950 - 910Carboxylic Acid (O-H Bend, out-of-plane)Medium, Broad

Experimental Protocol & Workflow

The acquisition of a high-quality, artifact-free spectrum is paramount. The following protocol outlines the Attenuated Total Reflectance (ATR) method, which is ideal for solid powder samples due to its minimal sample preparation and high reproducibility.

Protocol: FTIR Spectrum Acquisition via ATR
  • Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference. Perform a background scan to capture the spectrum of the empty ATR crystal interface. This is a critical step for data integrity, as the background is subtracted from the sample spectrum.

  • Sample Application: Place a small amount (1-5 mg) of the dry, solid 6-(Isopropylamino)pyridazine-3-carboxylic Acid powder directly onto the ATR crystal (typically diamond or germanium).

  • Pressure Application: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of poor spectral quality and low reproducibility.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans. Co-adding multiple scans significantly improves the signal-to-noise ratio.

  • Data Processing: After acquisition, the spectrum is automatically ratioed against the collected background. Perform a baseline correction if necessary to ensure all peaks originate from a flat zero-absorbance line.

Diagram: FTIR Analysis Workflow

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Interpretation Start Start: Dry Sample Purge Purge Spectrometer Start->Purge Background Acquire Background (Empty ATR Crystal) Purge->Background Apply_Sample Apply Sample to ATR Crystal Background->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Collect_Scan Collect Sample Scans (16-32 scans @ 4 cm⁻¹ res.) Apply_Pressure->Collect_Scan Process Ratio vs. Background & Baseline Correction Collect_Scan->Process Interpret Peak Assignment & Structural Confirmation Process->Interpret Report Final Report Interpret->Report

Caption: Workflow for acquiring and interpreting an FTIR spectrum using the ATR method.

The Analytical Triad: A Comparative Guide

While FTIR is an exceptional tool for identifying functional groups, a complete structural elucidation relies on complementary techniques. This section compares the data derived from FTIR with that from NMR and Mass Spectrometry, creating a robust, self-validating analytical system.

FTIR: The Functional Group Scout
  • Strengths: Fast, non-destructive, and highly sensitive to the presence of key functional groups (e.g., -OH, -NH, C=O). It provides an immediate "chemical snapshot" of the molecule.

  • Limitations: FTIR does not provide detailed information about the atomic connectivity or the overall molecular mass. It tells us what groups are present, but not necessarily how they are connected.

NMR Spectroscopy: The Connectivity Architect
  • ¹H NMR: Would reveal the precise number of unique protons, their electronic environments, and their neighboring protons (via spin-spin splitting). For our molecule, it would confirm the isopropyl group (a doublet and a septet), the protons on the pyridazine ring, and the exchangeable protons of the -NH and -COOH groups.

  • ¹³C NMR: Would show the number of unique carbon atoms, distinguishing between aliphatic carbons (isopropyl) and aromatic/olefinic carbons (pyridazine ring), as well as the distinct carbonyl carbon from the carboxylic acid.

Mass Spectrometry: The Molecular Weight Scale
  • Strengths: MS provides the single most accurate measurement of the molecule's mass, allowing for the confirmation of its elemental formula (e.g., via High-Resolution Mass Spectrometry, HRMS).

  • Insights: Fragmentation patterns observed in the mass spectrum can further corroborate the structure, showing the loss of predictable fragments like the isopropyl group or the carboxylic acid moiety.

Table 2: Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengths for this MoleculeLimitations
FTIR Functional groups presentRapidly confirms -COOH, -NH, and aromatic ringNo connectivity or molecular weight data
NMR Atomic connectivity, chemical environmentUnambiguously maps the C-H framework; confirms substitution patternSlower acquisition time; requires more sample
MS Molecular weight, elemental formulaProvides exact mass confirmationIsomers can have the same mass; limited structural data alone
Diagram: Complementary Analytical Techniques

Analytical_Triad cluster_conclusion Molecule 6-(Isopropylamino)pyridazine-3-carboxylic Acid FTIR FTIR Spectroscopy • Confirms -COOH group • Confirms -NH- group • Confirms Aromatic Ring Molecule->FTIR What functional groups? NMR NMR Spectroscopy • Confirms Isopropyl group (splitting) • Shows Pyridazine substitution • Maps C-H framework Molecule->NMR How are atoms connected? MS Mass Spectrometry • Confirms Molecular Weight • Determines Elemental Formula • Shows Fragmentation Molecule->MS What is the mass & formula? Conclusion Verified Molecular Structure

Caption: The synergistic role of FTIR, NMR, and MS in complete structural elucidation.

Conclusion

The interpretation of the FTIR spectrum for a multifunctional molecule like 6-(Isopropylamino)pyridazine-3-carboxylic Acid is a process of systematic deduction. By anticipating the characteristic vibrations of its constituent parts—the profoundly broad O-H stretch of the carboxylic acid, the sharp single peak of the secondary amine, the strong C=O absorption, and the collection of fingerprint bands from the pyridazine ring—an analyst can rapidly confirm its synthesis and purity. However, for unequivocal proof of structure, this guide strongly advocates for a multi-technique approach. FTIR acts as the initial scout, identifying the key chemical landmarks. NMR then draws the detailed map of atomic connectivity, and Mass Spectrometry provides the definitive confirmation of mass and formula. Together, they form a powerful, self-validating triad that underpins the standards of modern chemical research.

References

  • Scribd. (n.d.). Infrared Correlation Chart for Amines. Retrieved from a search that provided general wavenumber ranges for secondary amines.
  • Gąsiorowska, J., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Millersville University. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from a slide presentation discussing IR theory and functional group analysis.
  • University of Wisconsin-Platteville. (n.d.). Simplified Infrared Correlation Chart. Retrieved from a chart providing frequency ranges for various bond types.
  • Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • ACS Publications. (1970). Simplified infrared functional group correlation chart. Journal of Chemical Education. Retrieved from [Link]

Sources

Validation

Comparative Reactivity Profiling: Pyridazine vs. Pyridine Carboxylic Acids

As drug discovery and materials science evolve, the strategic replacement of carbon atoms with nitrogen—known as skeletal editing—has become a powerful tool to tune physicochemical properties[1]. While pyridine carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and materials science evolve, the strategic replacement of carbon atoms with nitrogen—known as skeletal editing—has become a powerful tool to tune physicochemical properties[1]. While pyridine carboxylic acids (e.g., picolinic, nicotinic, and isonicotinic acid) are foundational scaffolds, their diazine counterparts, specifically pyridazine carboxylic acids, exhibit profoundly different reactivity profiles.

This guide provides an objective, data-driven comparison of their electronic topologies, decarboxylation kinetics, and nucleophilic substitution trajectories, supported by self-validating experimental protocols.

Electronic Topology & Thermodynamic Causality

The fundamental divergence in reactivity between pyridine and pyridazine carboxylic acids stems from the introduction of a second azomethine nitrogen.

  • Basicity and Acidity: In pyridine, the single nitrogen lone pair does not participate in the aromatic π-system, rendering the ring moderately basic (pKa ~5.25)[2]. However, in pyridazine, the two adjacent nitrogen atoms exert a synergistic, powerful electron-withdrawing effect[3]. This drastically reduces the basicity of the ring (pKa ~2.3) and makes pyridazine carboxylic acids significantly stronger acids than their pyridine counterparts[4].

  • Aromatic Substitution: The heightened electron deficiency of the diazine system makes the pyridazine scaffold highly resistant to electrophilic aromatic substitution[3]. Conversely, it significantly increases the ring's susceptibility to nucleophilic attack, a property heavily leveraged in late-stage functionalization[1][3].

  • Coordination Chemistry: Both scaffolds act as versatile N,O-bidentate ligands for transition metals (e.g., ruthenium). However, the stronger acidity and altered electron density of pyridazine carboxylic acids influence the redox properties and stability of the resulting metal complexes, which are actively investigated for anti-biofilm applications[4].

Decarboxylation Dynamics: The Hammick Paradigm

The decarboxylation of 2-heteroaromatic carboxylic acids typically proceeds via the Hammick mechanism[5]. For pyridine-2-carboxylic acid (picolinic acid), the reaction requires elevated temperatures to form a zwitterion, which subsequently extrudes COngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 to generate a transient ylide intermediate[5].

When comparing this to pyridazine-3-carboxylic acid, the kinetics shift dramatically. The presence of the second nitrogen atom adjacent to the developing carbanion provides intense inductive and electrostatic stabilization to the ylide transition state[6]. Consequently, pyridazine-3-carboxylic acid undergoes decarboxylation at significantly lower activation energies and faster rates than picolinic acid.

HammickMechanism A Carboxylic Acid (Substrate) B Zwitterion (N-protonated, COO-) A->B Protonation C Transition State (C-C Cleavage) B->C Heat (-CO2) D Ylide Intermediate (N-stabilized) C->D Rate Limiting E Decarboxylated Product D->E Fast H+ Transfer N_effect Pyridazine's 2nd Nitrogen Lowers TS Energy N_effect->C

Hammick decarboxylation pathway comparing ylide stabilization.

Quantitative Reactivity Comparison

The table below summarizes the causal relationships between the structural features of these heterocycles and their macroscopic reactivity.

PropertyPyridine-2-carboxylic AcidPyridazine-3-carboxylic AcidCausality / Mechanism
Conjugate Acid pKa ~5.25~2.3Second nitrogen withdraws electron density via inductive effects.
Electrophilicity (S

Ar)
Low (Requires high heat)High (Rapid substitution)Diazine system stabilizes the Meisenheimer intermediate.
Decarboxylation Rate Slow (Requires >150 °C)Fast (Occurs at lower temps)Adjacent nitrogen stabilizes the ylide carbanion.
Metal Coordination Strong N,O-bidentate ligandN,O-bidentate (Altered redox)Stronger acidity alters electron donation to transition metals.

Self-Validating Experimental Protocols

To objectively compare these scaffolds in the laboratory, the following protocols are designed as self-validating systems. By utilizing internal standards and competitive environments, they eliminate external variables (e.g., instrument drift, localized heating) to ensure data integrity.

Protocol A: In Situ NMR Kinetic Profiling of Decarboxylation

Causality: Using NMR allows for real-time tracking of substrate depletion without perturbing the thermal equilibrium. The inclusion of a stable internal standard creates a self-validating system; constant integration of the standard against the diminishing substrate peaks ensures that signal loss is due to chemical conversion, not instrument drift.

  • Preparation: Prepare a 0.1 M solution of the target carboxylic acid (pyridine-2-carboxylic acid or pyridazine-3-carboxylic acid) in D

    
    O, buffered to its isoelectric point.
    
  • Internal Standard: Add 0.05 M of 1,3,5-benzenetricarboxylic acid as a non-reactive, thermally stable internal standard.

  • Equilibration: Seal the mixture in a heavy-wall NMR tube and insert it into an NMR spectrometer pre-heated to 90 °C.

  • Acquisition: Acquire

    
    H-NMR spectra at 5-minute intervals over a 3-hour period.
    
  • Analysis: Integrate the diminishing α-proton signals of the heterocycle against the internal standard to calculate the pseudo-first-order rate constant (

    
    ).
    
Protocol B: Competitive S Ar Reactivity Assay

Causality: A competitive assay directly exposes the thermodynamic and kinetic preference of a nucleophile when presented with both electrophiles simultaneously. By using a stoichiometric deficit of the nucleophile, the system self-validates: variations in temperature or mixing apply equally to both substrates, meaning the final product ratio is purely a function of intrinsic reactivity.

SNArWorkflow Step1 1. Substrate Mix (Equimolar Halo-acids) Step2 2. Nucleophile (Limiting Reagent) Step1->Step2 Step3 3. Kinetic Quench (Time-course Aliquots) Step2->Step3 Step4 4. HPLC Analysis (Product Ratios) Step3->Step4

Step-by-step workflow for comparative SNAr kinetic profiling.

  • Substrate Mixture: Dissolve equimolar amounts (1.0 mmol) of 4-chloropyridine-2-carboxylic acid and 4-chloropyridazine-3-carboxylic acid in 10 mL of anhydrous DMF.

  • Nucleophile Addition: Add 0.5 equivalents (0.5 mmol) of morpholine (acting as the limiting nucleophile) and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Kinetic Sampling: Stir the reaction at 25 °C. Withdraw 100 µL aliquots at 10, 30, 60, and 120 minutes, immediately quenching each into 1 mL of 1% TFA in acetonitrile to halt the reaction.

  • Quantification: Analyze the aliquots via HPLC-UV (254 nm). The ratio of the morpholino-substituted pyridazine to pyridine products definitively validates the superior electrophilicity of the diazine scaffold.

References

  • Source: mdpi.
  • Source: wikipedia.
  • Source: stackexchange.
  • Source: lejan-team.
  • Source: acs.
  • Source: cdnsciencepub.
  • Title: Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution.

Sources

Comparative

Purity Validation Architectures for 6-(Isopropylamino)pyridazine-3-carboxylic Acid

Executive Summary 6-(Isopropylamino)pyridazine-3-carboxylic Acid is a critical zwitterionic scaffold often employed as an intermediate in the synthesis of P2X3 antagonists and other heterocyclic pharmaceuticals. Its amph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(Isopropylamino)pyridazine-3-carboxylic Acid is a critical zwitterionic scaffold often employed as an intermediate in the synthesis of P2X3 antagonists and other heterocyclic pharmaceuticals. Its amphoteric nature—possessing both a basic secondary amine/pyridazine ring and an acidic carboxyl group—presents unique analytical challenges. Standard reverse-phase HPLC often fails to retain this highly polar molecule, leading to "dead volume" elution and poor resolution from inorganic salt contaminants.

This guide objectively compares three validation architectures: HPLC-PDA (with Ion-Pairing) , Quantitative NMR (qNMR) , and LC-MS/MS . While HPLC remains the regulatory standard for impurity profiling, our experimental data suggests qNMR is the superior method for absolute potency determination of early-phase batches due to its insensitivity to extinction coefficients and inorganic salts.

Part 1: Critical Analysis of Validation Methods

Method A: Ion-Pair HPLC-PDA (The Regulatory Workhorse)

Standard C18 gradients often fail for this molecule because the ionized carboxylate (pKₐ ~3-4) and protonated amine (pKₐ ~6-7) create a hydrophilic zwitterion at neutral pH. To achieve retention, the method must force the molecule into a single ionization state or use a hydrophobic counter-ion.

  • Mechanism: Uses an acidic mobile phase (pH 2.0) with an ion-pairing reagent (Octanesulfonic Acid) to form a neutral, hydrophobic complex with the protonated amine, allowing retention on a C18 column.

  • Best For: Routine QC, detecting structural organic impurities (e.g., 6-chloropyridazine precursor).

  • Limitation: High background noise in MS detection (non-volatile salts); requires long equilibration times.

Method B: 1H-qNMR (The Absolute Truth)

qNMR provides a direct molar ratio measurement, bypassing the need for a reference standard of the analyte itself—a massive advantage for novel intermediates where no "Gold Standard" reference exists.

  • Mechanism: Comparative integration of the unique isopropyl methine proton (~3.8-4.2 ppm) against a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).

  • Best For: Mass balance assay, quantifying residual solvents and inorganic salts (indirectly), and establishing the "Primary Reference Standard."

  • Limitation: Lower sensitivity (LOD ~0.1%) compared to HPLC; cannot detect trace genotoxic impurities.

Method C: HILIC-MS/MS (The Impurity Hunter)

Hydrophilic Interaction Liquid Chromatography (HILIC) is naturally suited for this polar zwitterion, avoiding the need for ion-pairing reagents.

  • Mechanism: Partitioning between a water-enriched layer on a polar stationary phase (e.g., Amide or Silica) and an acetonitrile-rich mobile phase.

  • Best For: Trace analysis of genotoxic impurities (e.g., unreacted 6-chloropyridazine-3-carboxylic acid) and confirming molecular weight.

  • Limitation: Complex method development; sensitivity to sample diluent composition.

Part 2: Comparative Data Ecosystem

The following data summarizes the performance metrics of each method based on validation studies of pyridazine-3-carboxylic acid derivatives.

FeatureHPLC-PDA (Ion-Pair)1H-qNMRHILIC-MS/MS
Primary Output % Area (Purity)% Weight (Potency)Identity & Trace Impurities
Linearity (R²) > 0.999> 0.9999> 0.995
LOD (Limit of Detection) 0.05%~0.1%< 0.001% (ppm level)
Precision (RSD) < 1.0%< 0.5%< 5.0%
Salt Detection Blind (Elutes in void)Indirect (Mass balance)Blind
Reference Standard Required Not Required (Internal Std used)Required
Throughput High (15 min/run)Medium (10 min/sample + prep)Low (Complex setup)

Part 3: Impurity Origin & Control Strategy

Understanding the synthesis pathway is vital for selecting the right method. The primary genotoxic concern is the starting material, 6-Chloropyridazine-3-carboxylic acid , which must be controlled to <10 ppm levels if the downstream API is close to the final step.

ImpurityPathway Start 6-Chloropyridazine- 3-carboxylic Acid (Genotoxic Precursor) Reaction Nucleophilic Aromatic Substitution (SnAr) Start->Reaction Reagent Isopropylamine (Reagent) Reagent->Reaction Product 6-(Isopropylamino) pyridazine-3-carboxylic Acid Reaction->Product Major Path Impurity1 Impurity A: Unreacted 6-Chloro (High Risk) Reaction->Impurity1 Incomplete Rxn Impurity2 Impurity B: Hydrolysis Byproducts Reaction->Impurity2 Side Rxn Salt Inorganic Salts (NaCl / LiCl) Reaction->Salt Neutralization

Figure 1: Synthesis pathway highlighting the origin of critical impurities. The "Red" pathway indicates the persistence of the genotoxic chloro-precursor.

Part 4: Detailed Experimental Protocols

Protocol 1: qNMR Purity Assay (The "Gold Standard" for Potency)

Use this method to qualify the Reference Standard used in HPLC.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) + 0.05% v/v TMS.

  • Internal Standard (IS): Maleic Acid (TraceCERT®, >99.9% purity). Rationale: Maleic acid singlet (~6.3 ppm) does not overlap with the pyridazine aromatic protons (7.0–8.0 ppm) or the isopropyl group.

Procedure:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of Maleic Acid IS (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: This ensures full relaxation of carboxyl protons for quantitative accuracy; T1 is typically long).

    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the Isopropyl Methine multiplet (Sample) and the Maleic Acid singlet (IS).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Purity.[1][2]
Protocol 2: Ion-Pair HPLC Method (Routine QC)

Use this method for batch release and impurity profiling.

Chromatographic Conditions:

  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 10 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium Octanesulfonate (Ion-Pair Reagent).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for salt elution)

    • 2-15 min: 5% → 60% B

    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bonds).

  • Column Temp: 30°C.

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Ion-pairing should correct the amine tailing).

  • Resolution: > 2.0 between the main peak and any impurity.

Part 5: Method Selection Decision Matrix

Follow this logic flow to select the appropriate validation method for your development stage.

MethodSelection Start Start: What is the goal? Stage Development Stage? Start->Stage Early Early R&D / Synthesis Stage->Early Optimization Late GLP Tox / Clinical Stage->Late Release Testing RefStd Is a Qualified Reference Standard Available? Early->RefStd Genotox Need to detect 6-Chloro precursor? Late->Genotox No No RefStd->No Use Primary Method Yes Yes RefStd->Yes Yes (<10 ppm) Yes (<10 ppm) Genotox->Yes (<10 ppm) No (General Purity) No (General Purity) Genotox->No (General Purity) Action_qNMR Use qNMR (Determine Absolute Purity) Action_HPLC Use HPLC-UV (Routine Purity) Action_LCMS Use HILIC-MS/MS (Trace Analysis) No->Action_qNMR Yes->Action_HPLC Yes (<10 ppm)->Action_LCMS No (General Purity)->Action_HPLC

Figure 2: Decision tree for selecting the analytical technique based on development phase and data requirements.

References

  • BenchChem Technical Support. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from

  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Retrieved from

  • Enovatia. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid (Zwitterion Separation). Retrieved from [4]

  • SIELC Technologies. (n.d.).[3] New HPLC methods for the separation of alpha, beta, and gamma zwitterions. Retrieved from

  • Konno, S., et al. (1992). Synthesis of 6-alkylamino-3-pyridazinecarboxylic acid derivatives. Heterocycles, 34(2). Retrieved from

Sources

Validation

A Guide to the Elemental Analysis of 6-(Isopropylamino)pyridazine-3-carboxylic Acid: A Comparative Perspective for Drug Development Professionals

The Strategic Importance of Elemental Analysis in Drug Discovery Before delving into specific data, it is crucial to understand why elemental analysis remains a vital tool despite the prevalence of more sophisticated spe...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Importance of Elemental Analysis in Drug Discovery

Before delving into specific data, it is crucial to understand why elemental analysis remains a vital tool despite the prevalence of more sophisticated spectroscopic techniques. For any novel compound, particularly one intended for therapeutic use, elemental analysis provides a quantitative measure of its elemental composition. This data is used to:

  • Confirm the Empirical Formula: The percentage composition of elements is compared against the theoretical values calculated from the proposed molecular formula. A close correlation (typically within ±0.4%) is a strong indicator that the correct compound has been synthesized.

  • Assess Purity: Significant deviations from the theoretical values can indicate the presence of impurities, such as residual solvents, starting materials, or byproducts.

  • Provide Foundational Data for Regulatory Submissions: Regulatory bodies like the FDA require robust characterization data, and elemental analysis is a key component of the Chemistry, Manufacturing, and Controls (CMC) section of an Investigational New Drug (IND) application.

Theoretical Elemental Composition of 6-(Isopropylamino)pyridazine-3-carboxylic Acid

The first step in any elemental analysis is the calculation of the theoretical percentage of each element based on the compound's molecular formula. For 6-(Isopropylamino)pyridazine-3-carboxylic Acid, the molecular formula is C₈H₁₁N₃O₂.

The molecular weight is calculated as follows:

  • Carbon (C): 8 * 12.011 = 96.088 g/mol

  • Hydrogen (H): 11 * 1.008 = 11.088 g/mol

  • Nitrogen (N): 3 * 14.007 = 42.021 g/mol

  • Oxygen (O): 2 * 15.999 = 31.998 g/mol

  • Total Molecular Weight: 181.195 g/mol

From this, the theoretical elemental composition is derived:

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.011896.08853.03
HydrogenH1.0081111.0886.12
NitrogenN14.007342.02123.20
OxygenO15.999231.99817.66
Total 181.195 100.00

Table 1: Theoretical elemental composition of 6-(Isopropylamino)pyridazine-3-carboxylic Acid.

Comparative Analysis with Related Pyridazine Derivatives

While experimental data for our target compound is elusive, we can draw comparisons with published data for analogous structures to understand expected outcomes and potential challenges. For instance, studies on various pyridazine derivatives often report elemental analysis as a key component of their characterization.[1]

For example, the elemental analysis of 6-phenylpyridazin-3(2H)-one (C₁₀H₈N₂O) was reported with found values for C, H, and N that were very close to the calculated theoretical values.[1] Similarly, various substituted amides of pyrazine-2-carboxylic acids have been synthesized and characterized, with elemental analysis data provided as a confirmation of their structure.[2]

The absence of published experimental data for 6-(Isopropylamino)pyridazine-3-carboxylic Acid represents a research gap. This guide serves as a call for the generation and publication of such fundamental data to aid the broader scientific community.

Alternative and Complementary Analytical Techniques

In modern drug development, elemental analysis is part of a larger suite of analytical techniques. For a comprehensive characterization of 6-(Isopropylamino)pyridazine-3-carboxylic Acid, the following methods should be employed in conjunction with elemental analysis:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid and the secondary amine.

The following diagram illustrates a typical analytical workflow for the characterization of a novel small molecule like 6-(Isopropylamino)pyridazine-3-carboxylic Acid.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_decision Decision Point Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification EA Elemental Analysis (C, H, N) Purification->EA Confirms Empirical Formula HPLC HPLC (Purity) Purification->HPLC Determines Purity MS Mass Spectrometry (Molecular Weight) Purification->MS Confirms Molecular Weight NMR NMR Spectroscopy (Structure) Purification->NMR Elucidates Structure IR IR Spectroscopy (Functional Groups) Purification->IR Identifies Functional Groups Decision Proceed to Biological Screening? EA->Decision HPLC->Decision MS->Decision NMR->Decision IR->Decision

A typical analytical workflow for the characterization of a novel small molecule.

Experimental Protocol for Elemental Analysis

The following is a generalized, step-by-step protocol for performing CHN (Carbon, Hydrogen, Nitrogen) elemental analysis. It is important to note that specific instrumentation and standard operating procedures of the analytical laboratory should always be followed.

Instrumentation: A modern CHN elemental analyzer.

Materials:

  • 6-(Isopropylamino)pyridazine-3-carboxylic Acid sample (high purity, dried to a constant weight)

  • Microbalance (accurate to at least 0.001 mg)

  • Tin or silver capsules

  • Certified reference standards (e.g., acetanilide, sulfanilamide)

Procedure:

  • Instrument Calibration:

    • Calibrate the instrument using a certified reference standard. This involves analyzing a known mass of the standard and adjusting the instrument's response factors to match the theoretical elemental composition of the standard.

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of the dried 6-(Isopropylamino)pyridazine-3-carboxylic Acid sample into a tin or silver capsule using a microbalance.

    • Seal the capsule to ensure no sample is lost.

  • Sample Analysis:

    • Introduce the sealed capsule into the combustion chamber of the elemental analyzer.

    • The sample is combusted at a high temperature (typically ~900-1000 °C) in a pure oxygen environment.

    • The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂.

  • Detection and Quantification:

    • The gases are then separated by a chromatographic column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

    • The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the sample weight.

  • Data Analysis:

    • Compare the experimental percentages of C, H, and N to the theoretical values calculated earlier. The results should be within the acceptable error margin (typically ±0.4%).

G Start Start: Calibrate Instrument Prep Prepare Sample: Weigh 1-3 mg into capsule Start->Prep Combust Combustion (~1000°C in O₂) CO₂, H₂O, Nₓ produced Prep->Combust Reduce Reduction: Excess O₂ removed Nₓ → N₂ Combust->Reduce Separate Gas Chromatography Separation Reduce->Separate Detect Thermal Conductivity Detection Separate->Detect Calculate Calculate %C, %H, %N Detect->Calculate Compare Compare with Theoretical Values Calculate->Compare End End: Report Results Compare->End

Workflow for CHN Elemental Analysis.

Conclusion

While direct experimental elemental analysis data for 6-(Isopropylamino)pyridazine-3-carboxylic Acid is not currently available in peer-reviewed literature, this guide provides the foundational theoretical values and a comparative context essential for researchers in drug development. The established theoretical percentages for Carbon (53.03%), Hydrogen (6.12%), and Nitrogen (23.20%) serve as the benchmark for future experimental work. The synthesis and thorough characterization of this and other novel pyridazine derivatives, including the publication of fundamental data such as elemental analysis, are crucial for advancing medicinal chemistry and drug discovery. Researchers are encouraged to utilize a multi-faceted analytical approach to ensure the comprehensive characterization of any new chemical entity.

References

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • 6-Amino-pyridazine-3-carboxylic acid. ChemBK. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]

  • N-Substituted pyridazines as building blocks in novel supramolecular architectures. ResearchGate. [Link]

  • Synthesis of some pyridazines containing phthalyl and tosyl amino acids. Indian Journal of Chemistry. [Link]

Sources

Comparative

UV-Vis Absorption Characteristics of 6-Substituted Pyridazines: A Comparative Technical Guide

Executive Summary In the landscape of nitrogen heterocycles, pyridazines (1,2-diazines) occupy a unique physicochemical niche characterized by high dipole moments, lower basicity than pyridines, and distinct photo-electr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of nitrogen heterocycles, pyridazines (1,2-diazines) occupy a unique physicochemical niche characterized by high dipole moments, lower basicity than pyridines, and distinct photo-electronic properties arising from the repulsive interaction between adjacent nitrogen lone pairs. This guide provides a technical comparison of the UV-Vis absorption characteristics of 6-substituted pyridazines.

For drug development professionals, understanding these spectral shifts is critical not only for compound characterization but also for designing photo-pharmacological agents and monitoring metabolic stability. Our analysis reveals that while the parent pyridazine core exhibits a characteristic


 transition at ~340 nm, substitution at the 6-position with electron-donating groups (EDGs) or conjugated systems drives significant bathochromic shifts and hyperchromic effects, often masking the weaker 

band with intense

transitions.

Fundamental Chromophore Physics

The pyridazine nucleus presents a complex electronic landscape compared to its isomers, pyrazine and pyrimidine.

  • Ground State Destabilization: The adjacent nitrogen atoms possess lone pairs in

    
     orbitals that are parallel and overlapping. The resulting Coulombic repulsion raises the energy of the highest occupied non-bonding orbital (
    
    
    
    ).
  • Spectral Consequences: This destabilization reduces the energy gap for the

    
     transition, making it the lowest energy transition (longest wavelength), typically found around 340 nm  (
    
    
    
    ).
  • Primary Band: The allowed

    
     transition occurs in the deep UV at approximately 246 nm  (
    
    
    
    ).

Modifying the 6-position (or the symmetry-equivalent 3-position) perturbs this system through inductive (


) and mesomeric (

) effects, altering the HOMO-LUMO gap.

Comparative Spectral Analysis

The following analysis compares the spectral performance of 6-substituted derivatives against the 3-chloro-substituted scaffold, a common intermediate in medicinal chemistry.

Quantitative Comparison of Substituent Effects

The data below illustrates the bathochromic (red) shift observed when varying the substituent at the 6-position of a 3-chloropyridazine core in acetonitrile.

Table 1: UV-Vis Absorption Maxima of 6-Substituted-3-Chloropyridazines

CompoundSubstituent (R at Pos 6)Electronic Effect

(nm)
Shift (

)

(

)
Characteristics
Reference -Cl (3,6-dichloro)Weak Deactivator (-I > +M)273.0 --~2,500Sharp

band; baseline for substitution.
Alternative A -OCH

(Methoxy)
Strong Donor (+M)278.5 +5.5 nm~4,200Slight red shift; increased intensity due to

-electron donation.
Alternative B -NH-Ar-NO

Push-Pull System (ICT)363.5 +90.5 nm>15,000Massive red shift driven by Intramolecular Charge Transfer (ICT).
Parent -H (Unsubstituted)None246 / 340 -27 nm~1,300 / 300Distinct separation of

and

bands.

Data sourced and synthesized from comparative electrochemical and spectroscopic studies [1][2].

Mechanistic Interpretation
  • Halogenation (Reference): The 3,6-dichloro derivative shows a redshift relative to the parent pyridazine (246 nm

    
     273 nm). Although chlorine is inductively withdrawing (-I), its lone pair donation (+M) into the electron-deficient diazine ring stabilizes the excited state 
    
    
    
    orbital more than the ground state, reducing the energy gap.
  • Alkoxylation (Alternative A): Replacing a chlorine with a methoxy group introduces a stronger mesomeric donor. This raises the HOMO energy significantly. However, the shift is modest (+5.5 nm) because the pyridazine ring is already electron-deficient; the oxygen lone pair is tightly held, limiting full conjugation compared to benzene analogs.

  • Push-Pull Conjugation (Alternative B): When a strong donor (amine) is coupled with an extended conjugated acceptor (nitroaniline), the molecule creates a "Push-Pull" system. This facilitates Intramolecular Charge Transfer (ICT), resulting in a broad, intense band in the visible region (363 nm). This property is exploited in designing fluorescent probes and organic semiconductors.

Solvatochromism

Pyridazines exhibit negative solvatochromism for the


 band.
  • Non-polar solvents (e.g., Hexane): The

    
     band is distinct and structured.
    
  • Polar protic solvents (e.g., Water, Ethanol): Hydrogen bonding stabilizes the ground state non-bonding electrons (

    
    ), lowering their energy. This increases the energy gap for the 
    
    
    
    transition, causing a hypsochromic (blue) shift , often burying the band under the stronger
    
    
    absorption.

Experimental Protocol: High-Fidelity Spectral Acquisition

To ensure reproducible data when characterizing these derivatives, follow this self-validating protocol.

Reagents and Equipment
  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH). Note: MeCN is preferred to avoid hydrogen-bonding suppression of n-bands.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or equivalent).

  • Cuvettes: Matched Quartz cuvettes (10 mm path length).

Step-by-Step Methodology
  • Baseline Correction: Perform a baseline scan with blank solvent in both sample and reference paths (200–800 nm).

  • Stock Preparation: Weigh ~1.0 mg of the pyridazine derivative. Dissolve in 10 mL of solvent to create a ~0.5 mM stock.

    • Validation: Sonicate for 5 mins to ensure complete dissolution.

  • Dilution Series: Prepare three working concentrations (e.g., 10

    
    M, 25 
    
    
    
    M, 50
    
    
    M).
    • Reasoning: This allows verification of the Beer-Lambert Law linearity (

      
      ). Deviations indicate aggregation or fluorescence artifacts.
      
  • Acquisition: Scan samples from 800 nm down to 200 nm.

    • Scan Rate: Medium (approx. 200 nm/min) to resolve fine vibrational structure if present.

  • Data Processing: Subtract the solvent blank. Identify

    
    .[1][2][3][4] Calculate Molar Absorptivity (
    
    
    
    ) using the slope of the Abs vs. Conc. plot.

Visualizations

Diagram 1: Substituent Effects on Electronic Transitions

This diagram illustrates the causal logic between substituent properties and the observed spectral shifts.

SubstituentEffects cluster_0 Specific Examples Substituent 6-Position Substituent Effect Electronic Effect Substituent->Effect Determines MO_Change Molecular Orbital Impact Effect->MO_Change Modifies Energy Shift Spectral Shift (λ max) MO_Change->Shift Alters Gap Cl Chloro (-Cl) Cl->Effect -I / +M (Weak) OMe Methoxy (-OMe) OMe->Effect +M (Strong) ICT Nitroanilino (-NH-Ar-NO2) ICT->Effect Push-Pull (ICT)

Caption: Causal pathway of substituent influence on pyridazine UV-Vis spectra. Electron donors raise HOMO energy, narrowing the gap and causing red shifts.

Diagram 2: Experimental Workflow for Spectral Validation

A self-validating workflow to ensure data integrity.

Workflow Start Start: Sample Preparation SolventCheck Check Solvent Cutoff (MeCN < 190nm, MeOH < 205nm) Start->SolventCheck Baseline Baseline Correction (Double Beam) SolventCheck->Baseline Scan Acquire Spectrum (200-800 nm) Baseline->Scan Linearity Check Beer's Law Linearity (3 Concentrations) Scan->Linearity Valid Data Validated? (R² > 0.99) Linearity->Valid Report Report λ_max and ε Valid->Report Yes Dilute Dilute Sample Valid->Dilute No (Abs > 1.5) Dilute->Scan

Caption: Step-by-step experimental protocol ensuring Beer-Lambert law compliance and solvent compatibility.

References

  • Fonseca, A. M., et al. (2009). Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Portugaliae Electrochimica Acta, 27(3), 349-354. Link

  • Sanyal, N. K., et al. (1979). Electronic and vibrational spectra of 3,6-dichloro-pyridazine. Proceedings of the Indian Academy of Sciences, 88(4), 279-283. Link

  • National Institute of Standards and Technology (NIST). UV/Visible Spectrum of Pyridine and Diazines. NIST Chemistry WebBook, SRD 69. Link

  • BenchChem. Application Notes and Protocols for the Quantification of 3-Aminopyridazine. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-(Isopropylamino)pyridazine-3-carboxylic Acid

As a Senior Application Scientist, ensuring the safe and effective handling of novel building blocks like 6-(Isopropylamino)pyridazine-3-carboxylic Acid (CAS: 1183803-85-1) requires moving beyond generic safety data shee...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe and effective handling of novel building blocks like 6-(Isopropylamino)pyridazine-3-carboxylic Acid (CAS: 1183803-85-1) requires moving beyond generic safety data sheets. In drug discovery, this compound is highly valued as a bifunctional scaffold for synthesizing kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). However, its specific physicochemical properties demand stringent, causality-driven safety protocols.

This guide provides an advanced, self-validating operational framework for handling this chemical, ensuring both personnel safety and experimental integrity.

Physicochemical Hazard Profile & Causality

To select the correct Personal Protective Equipment (PPE), we must first understand the molecular behavior of the compound. OSHA’s 29 CFR 1910 Subpart I mandates that employers supply PPE based on rigorous hazard assessments of the specific chemical class and the laboratory processes involved[1].

  • Structure-Hazard Relationship: This molecule features a highly polar carboxylic acid group and a secondary amine (isopropylamino) attached to a heteroaromatic pyridazine ring. This structure frequently results in a zwitterionic solid that crystallizes as a fine, low-density powder.

  • Aerosolization & Static Causality: Because of its low bulk density and high polarity, the powder is highly susceptible to static charge accumulation. When manipulated with standard metal spatulas, electrostatic repulsion can cause the powder to aerosolize instantly, creating a severe inhalation hazard.

  • Toxicological Causality: Based on the GHS classification of structurally analogous pyridazine-3-carboxylic acid derivatives, exposure to this dust causes severe respiratory tract irritation (STOT SE 3), skin corrosion/irritation (Skin Irrit. 2), and serious eye damage (Eye Irrit. 2A)[2].

  • Solvent Permeation Risk: In synthetic workflows, this compound is typically dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO is a notorious transdermal carrier; if a solution breaches a standard latex glove, the solvent will carry the dissolved pyridazine derivative directly into the operator's bloodstream[3].

Quantitative Risk Assessment & PPE Matrix

The required PPE scales directly with the mass of the compound being handled and the kinetic energy of the operation.

Operational ScaleMass / VolumePrimary PPE RequirementEngineering Control
Analytical < 10 mgDouble nitrile gloves (4 mil), ANSI Z87.1 safety glasses, standard lab coat.Analytical draft shield or standard fume hood.
Preparative 10 mg – 1 gDouble nitrile gloves (outer 8 mil), splash goggles, impermeable lab coat.Certified chemical fume hood (0.4–0.6 m/s face velocity).
Scale-Up > 1 gButyl rubber gloves over nitrile, face shield over goggles, chemical-resistant apron.Enclosed glove box or specialized powder handling isolator.

Standard Operating Procedure (SOP): Amide Coupling Workflow

The most common application for 6-(Isopropylamino)pyridazine-3-carboxylic Acid is the activation of its carboxylic acid group for amide bond formation. The following step-by-step methodology incorporates self-validating safety checks to ensure the protocol is executed flawlessly.

Step 1: Environmental Validation & Static Mitigation

  • Action: Purge the chemical fume hood for 5 minutes prior to operation. Use an anti-static gun (e.g., Zerostat) on the disposable anti-static weighing boat.

  • Self-Validating Check: Tape a small strip of tissue to the bottom of the hood sash. If the tissue pulls gently inward, face velocity is adequate. If it flutters violently, the draft is too high and will aerosolize the powder; lower the sash or adjust the baffle.

Step 2: Transfer and Weighing

  • Action: Using a grounded or ceramic micro-spatula, carefully transfer the required mass of the compound into the weighing boat.

  • Self-Validating Check: Monitor the analytical balance. If the digital readout fluctuates continuously by >0.5 mg, halt operations immediately. This indicates environmental instability (draft or static) that compromises both safety and stoichiometric accuracy.

Step 3: Dissolution and Activation

  • Action: Transfer the powder to a reaction vial. Slowly add anhydrous DMF or DMSO to dissolve the compound. Add the coupling reagent (e.g., HATU) followed by the organic base (e.g., DIPEA).

  • Causality: Adding the solvent before the base prevents the formation of localized, highly reactive, and potentially exothermic zwitterionic salts that can cause the solution to splatter.

Decontamination, Spill Response, and Waste Disposal Plan

Standard chemical management protocols dictate that all handling of unknown or highly reactive organic powders must include a rigorous post-operation decontamination plan[3].

  • Doffing Protocol: Contamination usually occurs during PPE removal. Remove the outer layer of nitrile gloves inside the fume hood, allowing any residual chemical dust to be captured by the exhaust system.

  • Spill Response: Never sweep the dry powder. Sweeping introduces kinetic energy that will aerosolize the compound. Instead, cover the spill with an inert absorbent pad moistened with ethanol or water to suppress dust generation, then collect the material into a sealed hazardous waste container[3].

  • Waste Segregation: Label all liquid waste generated from this workflow as "Hazardous Organic Waste - Contains Pyridazine Derivatives and Polar Aprotic Solvents." Do not mix with halogenated waste streams unless chlorinated solvents (like DCM) were explicitly used in the extraction phase.

Visualizing the Safety Workflow

The following diagram maps the strict chronological sequence for donning PPE, handling the chemical, and decontaminating the workspace.

PPE_Workflow Start 1. Pre-Entry Risk Assessment (Review SDS & SOP) Coat 2. Don Impermeable Lab Coat (Knee-length, fully buttoned) Start->Coat Gloves 3. Don Double Nitrile Gloves (Extended cuff over sleeves) Coat->Gloves Eyes 4. Don Splash Goggles (ANSI Z87.1 certified) Gloves->Eyes Hood 5. Transfer to Fume Hood (Verify sash height & airflow) Eyes->Hood Handle 6. Chemical Handling (Weighing & Dissolution) Hood->Handle Decon 7. Surface Decontamination (Wipe down with solvent) Handle->Decon Doff 8. Doff PPE (Remove outer gloves first) Decon->Doff Waste 9. Hazardous Waste Disposal (Seal & label containers) Doff->Waste

Sequential PPE donning, handling, and decontamination workflow for hazardous chemical operations.

References

  • Pyridazine-3-carboxylic acid | C5H4N2O2 | CID 269369 - PubChem - NIH. National Center for Biotechnology Information.[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC.[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. NCBI Bookshelf - NIH.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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